Ftaxilide

Catalog No.
S003711
CAS No.
19368-18-4
M.F
C16H15NO3
M. Wt
269.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ftaxilide

CAS Number

19368-18-4

Product Name

Ftaxilide

IUPAC Name

2-[(2,6-dimethylphenyl)carbamoyl]benzoic acid

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

InChI

InChI=1S/C16H15NO3/c1-10-6-5-7-11(2)14(10)17-15(18)12-8-3-4-9-13(12)16(19)20/h3-9H,1-2H3,(H,17,18)(H,19,20)

InChI Key

LLECMGGNFBKPRH-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2C(=O)O

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2C(=O)O

The exact mass of the compound Ftaxilide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758893. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Available Chemical Data for Ftaxilide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the basic chemical information I found for Ftaxilide, which is described as a novel antituberculosis agent for research purposes [1].

Property Value
CAS Registry Number 19368-18-4 [1]
Molecular Formula C16H15NO3 [1]
Molecular Weight 269.30 g/mol [1]
Synonyms This compound (from MedChemExpress) [1]
Appearance Solid; White to off-white [1]
Solubility in DMSO ≥ 40 mg/mL (148.53 mM) [1]
Melting Point Not found

How to Locate Deeper Technical Information

Since the searched sources did not contain the technical whitepaper you need, here are suggested strategies to find more detailed data:

  • Search Specialized Scientific Databases: The melting point and detailed physicochemical data are likely housed in specialized resources. You may find this information through:

    • Commercial chemical supplier catalogs (e.g., Sigma-Aldrich, TCI Chemicals)
    • Subscription-based scientific databases (e.g., SciFinder, Reaxys)
    • Patent documents from major patent offices, which often contain detailed synthesis and characterization data
  • Consult General Protocols for Drug Characterization: While not specific to this compound, standard experimental methodologies for determining key properties of pharmaceutical compounds are well-established. The diagram below outlines a general workflow for characterizing a solid drug compound like this compound [2] [3].

G Start Solid Drug Compound A1 Purity Analysis (HPLC, NMR) Start->A1 A2 Thermal Analysis (Melting Point, DSC) Start->A2 A3 Structural Confirmation (FT-IR, MS, XRPD) Start->A3 A4 Solubility Assessment A1->A4 A5 Solid-State Characterization A2->A5 A3->A5 End Technical Guide / Dataset A4->End A5->End

General workflow for comprehensive characterization of a pharmaceutical compound.

References

Physicochemical Properties of Ftaxilide

Author: Smolecule Technical Support Team. Date: February 2026

Property Value
Density 1.262 g/cm³ [1] [2] [3]
Molecular Formula C₁₆H₁₅NO₃ [1] [2] [4]
Molecular Weight 269.30 g/mol [1] [4] [5]
CAS Number 19368-18-4 [1] [6] [2]
Melting Point 188-189 °C [7]
Boiling Point 375.3 °C at 760 mmHg [1] [2] [3]
Flash Point 180.8 °C [1] [2] [3]
LogP 3.326 [1] [3]
Solubility in DMSO ≥ 40 mg/mL (~148.53 mM) [1] [4] [5]

Primary Research Uses & Safety

  • Research Applications: Ftaxilide is investigated as an anti-tuberculosis agent [1] [4] [7] and has noted antibacterial properties, also used as an antiseptic [5]. Some sources also classify it as an experimental small molecule derived from the sematilide class of class III antiarrhythmic drugs [6].
  • Safety and Handling: The safety data sheet indicates a warning classification. Key safety points include:
    • May be harmful if swallowed [2]
    • Causes skin and serious eye irritation [2]
    • Recommended personal protective equipment includes chemical-impermeable gloves, tightly fitting safety goggles, and adequate ventilation [2].

Experimental Protocol Considerations

For researchers working with this compound in a laboratory setting, here are some key methodological considerations, primarily derived from supplier documentation for in vivo studies [1]:

  • Solubility and Stock Solutions: this compound is readily soluble in DMSO. A common method for preparing a 10 mM stock solution is to dissolve 2.69 mg of the compound in 1 mL of DMSO [1].
  • Formulation for Animal Studies: For administration in animal studies, the DMSO stock solution requires further dilution with a vehicle. One documented injection formulation is DMSO: Tween 80: Saline = 10:5:85 [1]. For oral administration, suspending the compound in a 0.5% carboxymethylcellulose sodium (CMC Na) solution is a standard approach [1].
  • Storage: It is recommended to store the powder at -20°C, and stock solutions in DMSO at -80°C for long-term stability [1] [4].

Relationship Between Key Data and Research Context

The provided data helps situate this compound within a typical early-stage drug discovery workflow, as visualized below.

G Physicochemical Data\n(e.g., Density, Solubility) Physicochemical Data (e.g., Density, Solubility) In-Vitro Assays In-Vitro Assays Physicochemical Data\n(e.g., Density, Solubility)->In-Vitro Assays Enables Formulation & In-Vivo Studies Formulation & In-Vivo Studies Physicochemical Data\n(e.g., Density, Solubility)->Formulation & In-Vivo Studies Informs Therapeutic Indication\n(Anti-tuberculosis) Therapeutic Indication (Anti-tuberculosis) In-Vitro Assays->Therapeutic Indication\n(Anti-tuberculosis) Supports

This diagram shows how foundational physicochemical data supports subsequent experimental stages in the drug discovery process for this compound.

References

How to Determine Hydrogen Bond Acceptor Count

Author: Smolecule Technical Support Team. Date: February 2026

For a definitive answer on Ftaxilide, you will need to locate its detailed molecular structure. Once you have the structure, you can apply the standard methodology used by researchers and software.

  • The Core Principle: A hydrogen bond acceptor is an atom (typically oxygen, nitrogen, or sometimes fluorine) that possesses a lone pair of electrons capable of establishing a hydrogen bond [1] [2].
  • Standard Counting Method: The count is the sum of all such acceptor atoms in the molecule. For the related "acceptor sites" count, it is the sum of the available lone electron pairs on those atoms [1].
  • Application in Drug Discovery: This count is a critical parameter in rules like Lipinski's Rule of Five, where it is typically based on the total count of nitrogen and oxygen atoms [3].

Advanced Measurement and Prediction Techniques

For your in-depth guide, here are key experimental and computational techniques used in research to characterize hydrogen-bonding. The table below summarizes high-throughput physicochemical descriptors for measuring intramolecular hydrogen bond (IMHB) propensity [4].

Descriptor Measurement Basis Application in IMHB Assessment
Δlog Poct-alk Difference in partition coefficient between octanol/water and alkane/water systems [4]. Primary physicochemical descriptor for IMHB propensity; a higher value suggests greater IMHB capacity [4].
EPSA Electrophilic surface area measurement [4]. HT descriptor providing same information as Δlog Poct-alk for IMHB formation [4].
log k'80 PLRP-S Chromatographic retention time [4]. HT descriptor providing same information as Δlog Poct-alk for IMHB formation [4].

Experimental and computational methods for evaluating hydrogen bonding are complex. The following workflow outlines a modern computational approach for predicting hydrogen-bond acceptor strength.

G Start Start: Input Molecule A Conformer Generation (ETKDG Algorithm) Start->A B Conformer Optimization (Neural Network Potential) A->B C DFT Calculation of Electrostatic Potential (Vmin) B->C D Locate Electrostatic Potential Minima C->D E Scale Vmin Values to Experimental pKBHX D->E End Output: Predicted Acceptor Strength (pKBHX) E->End

Computational prediction workflow for hydrogen-bond acceptor strength [5].

Experimental Measurement Protocols

For direct experimental measurement, the following protocols are standard in research settings.

  • pK₆ₕₓ Measurement: The strength of a hydrogen-bond acceptor is experimentally measured by determining the association constant with a model donor like 4-fluorophenol in a non-polar solvent like carbon tetrachloride. The base-10 logarithm of this constant gives the pK₆ₕₓ value, a direct measure of acceptor strength [5].
  • NMR Spectroscopy: NMR is a key tool for quantifying intramolecular hydrogen bonds (IMHBs). A common strategy involves measuring the difference in proton chemical shifts (e.g., of OH or NH groups) in chloroform and dimethyl sulfoxide. Less negative temperature coefficients for amide protons also indicate IMHB formation [4].
  • Other Analytical Techniques
    • Infrared (IR) Spectroscopy: Formation of an IMHB causes a measurable shift to lower wavenumbers in the stretching vibration band of the donor-hydrogen bond [4].
    • X-ray/Neutron Diffraction: These techniques provide direct experimental evidence of IMHB geometry, with neutron diffraction offering superior precision for locating hydrogen atoms [4].
Computational Prediction Workflow

The computational method outlined in the diagram involves [5]:

  • Conformer Generation & Optimization: A robust conformer search is performed, followed by optimization using fast neural network potentials.
  • Electrostatic Potential Calculation: A single DFT calculation is performed on the lowest-energy conformer to compute the electrostatic potential around potential acceptor atoms.
  • Calibration: The calculated electrostatic potential minima (Vₘᵢₙ) are linearly scaled against an extensive database of experimental pK₆ₕₓ values to make final predictions. This method achieves high accuracy with minimal computational cost.

Suggestions for Locating this compound Structural Data

To find the specific structure of this compound, I suggest you:

  • Search specialized databases: Look in crystallographic databases like the Cambridge Structural Database (CSD) or chemical databases like PubChem for a structural data file (SDF) or 2D/3D structure depiction.
  • Consult the primary literature: Search for the original scientific paper where this compound was first synthesized and characterized. The experimental section will contain the full structural elucidation.

References

Ftaxilide at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core information available for Ftaxilide from chemical databases.

Property Details
Common Name This compound
CAS Number 19368-18-4
Molecular Formula C₁₆H₁₅NO₃
Molecular Weight 269.30 g/mol
logP 3.326 [1]
Description A novel antituberculosis agent [1] [2].
Biological Activity Investigated as an antituberculosis agent; other pharmacological activities or specific molecular targets are not detailed in the searched literature.

Experimental Data and Research Context

The search results do not contain specific experimental protocols or quantitative biological data for this compound. However, recent studies on drug discovery for other diseases provide a framework for the types of methodologies that would be relevant.

A general workflow for phenotypic drug screening, which could be applied to a compound like this compound, involves several key stages as shown below.

G start Disease Model Establishment p1 Primary Phenotypic Screen start->p1 High-Throughput Assay Setup p2 Hit Confirmation & Validation p1->p2 Active 'Hit' Compounds p1_detail e.g., Cell-based survival assay or bacterial growth inhibition p1->p1_detail p3 Mechanism of Action Studies p2->p3 Confirmed Hits p4 In Vivo Efficacy Studies p3->p4 Candidate with Known MOA end Lead Compound Identification p4->end

General workflow for phenotypic drug screening.

  • Establishing a Screening Platform: For an antituberculosis agent, this would typically involve a cell-based assay using Mycobacterium tuberculosis-infected host cells. The primary readout would be a reduction in bacterial load or an improvement in host cell survival [3] [4].
  • Hit Validation and Mechanism: After identifying active "hit" compounds from a library screen, researchers conduct dose-response experiments to confirm efficacy. Subsequent investigations aim to understand the compound's mechanism of action (MOA), which for this compound remains unspecified in the available literature [4].

References

Ftaxilide Technical Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates the core chemical and biological data available for Ftaxilide.

Property Description
IUPAC Name 2-[(2,6-dimethylphenyl)carbamoyl]benzoic acid [1]
Molecular Formula C₁₆H₁₅NO₃ [1] [2]
Molecular Weight 269.30 g/mol [2]
CAS Registry Number 19368-18-4 [2]
SMILES O=C(O)C1=CC=CC=C1C(NC2=C(C)C=CC=C2C)=O [2]
Biological Activity Novel antituberculosis agent [2]
Research Status For research use only [2]

Proposed Research Workflow and Mechanism

Given the sparse data, the following diagram outlines a logical, high-level workflow for the early-stage research and proposed mechanism of action of this compound based on its known activity.

G cluster_1 Early-Stage Research & Characterization cluster_2 Proposed Mechanism of Action Start This compound (C16H15NO3) A Chemical Synthesis & Purification Start->A B In Vitro Profiling (Solubility, Stability) A->B C Primary In Vitro Assay (Activity vs. M. tuberculosis) B->C D Cellular Uptake into Mycobacteria C->D If Active E Putative Target Engagement D->E F Inhibition of Bacterial Viability E->F G Lead Optimization & Preclinical Studies F->G If Effective

Proposed R&D workflow and mechanism for this compound as an antitubercular agent.

Research Context and Methodological Gaps

The search results indicate that this compound is recognized as a novel anti-tuberculosis agent, but no detailed signaling pathways, comprehensive binding data, or in vivo efficacy results are publicly available [2]. This level of information is typical for a compound in early-stage investigation.

For your research, the following approaches could be considered to bridge these information gaps:

  • Database Interrogation: Search specialized chemical and pharmacological databases (e.g., CAS SciFinder, Reaxys, ChEMBL) using the provided CAS Number (19368-18-4) to find journal articles or patents with experimental details [1] [2].
  • Assay Development: For anti-tuberculosis activity, standard microbiological assays are relevant. These typically involve determining the Minimum Inhibitory Concentration (MIC) against reference strains of Mycobacterium tuberculosis under defined conditions (e.g., using the microplate Alamar Blue assay or MGIT system) [3].
  • Mechanistic Studies: To deconstruct the mechanism, researchers could employ techniques like whole-genome sequencing of resistant mutants to identify potential targets, or compound-mediated differential staining to assess effects on bacterial membrane integrity and viability [4].

References

Chemical Identification and Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the identification and key physicochemical properties of Ftaxilide.

Property Details
CAS Number 19368-18-4 [1] [2] [3]
Molecular Formula C₁₆H₁₅NO₃ [1] [2] [3]
Molecular Weight 269.3 g/mol [1] [2] [3]
Synonyms 2',6'-dimethylphthalanilic acid; Histanorm; NSC-16112 [3] [4] [5]
Physical State Solid (White to off-white) [2]
Melting Point 188-189 °C (in ethanol) [2]
Boiling Point 375.3 ± 42.0 °C (Predicted) [2] [5]
Density 1.262 ± 0.06 g/cm³ (Predicted) [2] [5]
Flash Point 180.8 °C [1] [5]
pKa 3.45 ± 0.36 (Predicted) [2]
Solubility Soluble in DMSO (e.g., 55 mg/mL) [2] [4]

Hazards Identification and Safe Handling

This compound is classified as hazardous and requires careful handling. The safety data is summarized in the table below [1].

Aspect Details
Classification Acute toxicity (Oral, Category 4); Eye irritation (Category 2); Hazardous to the aquatic environment (Acute, Category 1) [1]
Signal Word Warning [1]

| Hazard Statements| H303: May be harmful if swallowed. H319: Causes serious eye irritation. H335: May cause respiratory irritation. [1] | | Personal Protection | • Wear safety goggles and face protection. • Use chemical-impermeable gloves and protective clothing. • Ensure adequate ventilation and avoid dust formation. • If exposure limits are exceeded, use a full-face respirator. [1] | | Storage | Store tightly sealed in a dry, cool, and well-ventilated place. Store away from foodstuffs. [1] |

First Aid Measures

The following first aid measures are recommended [1]:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
  • Skin Contact: Remove contaminated clothing immediately and wash the skin with plenty of soap and water. Consult a doctor.
  • Eye Contact: Rinse cautiously with pure water for at least 15 minutes, while removing contact lenses if easily possible. Continue rinsing and seek medical advice.
  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.

Research Applications and Background

This compound is an experimental compound with reported research applications, though its mechanism of action is not fully detailed in the available literature.

  • Antiarrhythmic Agent: The name this compound, using the INN stem '-ilide', identifies it as a sematilide derivative and a class III antiarrhythmic agent [3].
  • Antibacterial & Antiseptic: It has been described as having antibacterial properties and is used as an antiseptic [4].
  • Antituberculosis Agent: It has also been investigated as a novel agent against tuberculosis [5].

Experimental Workflow for Safety Assessment

For researchers handling a compound like this compound, a standard workflow for safety assessment and hazard control is crucial. The diagram below outlines this general process.

Start Start: Compound Identification (CAS 19368-18-4) A Review SDS for Hazard Classification Start->A B Define Exposure Controls & Personal Protection A->B C Establish Safe Handling Procedures B->C D Plan for Spill Response & Waste Disposal C->D End Document Risk Assessment & Conduct Experiment D->End

A workflow for safety assessment before experimental work.

References

Ftaxilide antituberculosis activity

Author: Smolecule Technical Support Team. Date: February 2026

Ftaxilide Overview and Handling

The table below consolidates the available physicochemical and handling data for this compound. [1]

Property Specification / Value
Chemical Name 2-[(2,6-dimethylphenyl)carbamoyl]benzoic acid [1]
CAS Number 19368-18-4 [1]
Molecular Formula C₁₆H₁₅NO₃ [1]
Molecular Weight 269.30 g/mol [1]
Purity ≥98% [1]
Appearance White to off-white solid powder [1]
Storage (Powder) -20°C for 3 years or 4°C for 2 years [1]
Solubility in DMSO ≥ 40 mg/mL (~148.53 mM) [1]
Suggested In Vivo Formulation Protocols

Based on the supplier's information, here are two common methods for preparing this compound for animal studies: [1]

  • Injection Formulation 1:

    • Formula: DMSO : Tween 80 : Saline = 10 : 5 : 85
    • Preparation: 100 μL DMSO stock solution → 50 μL Tween 80 → 850 μL Saline. Mix well.
  • Oral Formulation 1:

    • Formula: Suspend in 0.5% CMC Na (carboxymethylcellulose sodium)
    • Preparation: Dissolve 0.5 g CMC Na in 100 mL purified water to make a clear solution. Then add 250 mg of this compound to 100 mL of the 0.5% CMC Na solution and mix to form a uniform suspension (2.5 mg/mL).

Critical Knowledge Gaps and Research Needs

The available data is insufficient for detailed application notes. Key information required for preclinical research is missing:

  • Biological Activity Data: No minimum inhibitory concentration (MIC), half-maximal inhibitory concentration (IC₅₀), or dose-response data is available.
  • Mechanism of Action: The specific protein target and signaling pathways affected by this compound are unknown.
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Profile: There is no data on absorption, distribution, metabolism, excretion, or toxicity.
  • Experimental Protocols: No published methodologies for key assays (e.g., antimycobacterial susceptibility testing) specific to this compound are available.

Proposed Research Workflow

To establish a foundation for this compound research, a systematic investigative workflow is recommended. The diagram below outlines the key stages.

G Start Start: this compound Research A1 In Vitro Screening Start->A1 A2 Mechanism of Action Studies A1->A2 If potent & selective B1 Determine MIC against M. tuberculosis strains A1->B1 A3 In Vivo Efficacy A2->A3 If target is validated B2 Identify molecular target via genetic or biochemical methods A2->B2 A4 Lead Optimization & PK/PD A3->A4 If efficacious in vivo B3 Evaluate efficacy in murine TB infection models A3->B3 B4 Perform structural modification and profiling A4->B4 C1 Cytotoxicity Assay on mammalian cell lines B1->C1 C2 Resistance mutation generation and mapping B2->C2 C3 Measure bacterial load reduction in organs B3->C3 C4 Assess bioavailability, metabolism, and toxicity B4->C4

Research Context and Future Directions

While data on this compound is sparse, the field of tuberculosis drug discovery is active. Recent efforts focus on novel targets like DprE1 (involved in cell wall synthesis) and MmpL3 (involved in lipid transport), with several inhibitors in clinical trials. [2] Furthermore, advanced computational techniques such as molecular docking and QSAR modeling are being employed to identify and optimize new anti-tuberculosis agents, which could be a productive approach for characterizing this compound. [3]

References

Chemical and Pharmacological Profile of Ftaxilide

Author: Smolecule Technical Support Team. Date: February 2026

Synonyms: Histanorm; N-(2,6-Dimethylphenyl)phthalamidic acid; 2-[(2,6-dimethylphenyl)carbamoyl]benzoic acid [1] [2].

Primary Bioactivity: Ftaxilide possesses antibacterial properties and is used as an antiseptic. Recent research identifies it as a new anti-tuberculosis (TB) agent [3] [4].

The table below summarizes its core physicochemical and pharmacological characteristics:

Property Specification
CAS Number 19368-18-4 [3] [4] [1]
Molecular Formula C₁₆H₁₅NO₃ [3] [4] [1]
Molecular Weight 269.3 g/mol [3] [4] [1]
Appearance White to off-white solid powder [4] [1]
Melting Point 188-189 °C [1]
Density 1.262 g/cm³ (Predicted) [3] [1]
LogP 3.326 [4]
Antibacterial Activity Confirmed, used as an antiseptic [3]
Anti-Tuberculosis Activity Identified as a new anti-TB agent [4]

Experimental Protocols and Formulations

Important Note: this compound is for research use only and not for human consumption [3] [4].

Solubility and Stock Solution Preparation

This compound has low water solubility but is soluble in DMSO [3] [4]. The following table outlines stock solution preparation:

Parameter Specification
Solubility in DMSO ≥ 40 mg/mL (~148.53 mM) [4]
Recommended Stock Concentration 10-100 mM in DMSO [4]
Typical Preparation Dissolve 2.69 mg (10 μmol) of this compound in 1 mL of DMSO to obtain a 10 mM stock solution.
Storage -20°C for 1 month; -80°C for 6 months. Avoid repeated freeze-thaw cycles [4].
In Vivo Formulation for Animal Studies

The workflow for preparing an injectable formulation for animal studies can be visualized as follows, based on a common protocol:

G Start Start with 100 µL of DMSO Stock Solution Step1 Add 400 µL PEG300 (Vortex to mix) Start->Step1 Step2 Add 50 µL Tween 80 (Vortex to mix) Step1->Step2 Step3 Add 450 µL Saline (Vortex to obtain clear solution) Step2->Step3 End Final Injectable Formulation (DMSO:PEG300:Tween80:Saline = 10:40:5:45) Step3->End

This diagram outlines a specific injection formulation. The table below summarizes several common in vivo formulation options, all requiring preparation with freshly made solutions [4]:

Formulation Type Composition (Volume Ratio) Route of Administration
Injection Formulation 1 DMSO : Tween 80 : Saline = 10 : 5 : 85 IP/IV/IM/SC
Injection Formulation 2 DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 IP/IV/IM/SC
Injection Formulation 3 DMSO : Corn oil = 10 : 90 IP/IV/IM/SC
Oral Formulation 1 Suspend in 0.5% Carboxymethylcellulose Sodium (CMC Na) Oral gavage

Handling, Storage, and Safety

Proper handling and storage are critical for maintaining compound integrity and ensuring researcher safety.

Aspect Specifications
Storage (Powder) -20°C for 3 years; 4°C for 2 years. Keep sealed and dry [3] [4].
Storage (Solution) -80°C for 6 months; -20°C for 1 month [4].
Hazard Statements H315-H319-H335 (Causes skin irritation, serious eye irritation, and may cause respiratory irritation) [1].
Precautionary Statements P261-P280-P305+P351+P338 (Avoid breathing dust/fume/gas/mist; wear protective gloves/eye protection; IF IN EYES: Rinse cautiously with water for several minutes) [1].

Research Applications and Conclusions

This compound represents a promising starting point for developing new antibacterial and anti-tuberculosis agents. The detailed protocols for solubility, stock solution preparation, and in vivo formulation provided here are designed to support reproducible scientific research.

Future research directions could include:

  • Mechanism of Action Studies: Elucidating the precise molecular target of this compound against Mycobacterium tuberculosis and other bacteria.
  • Structure-Activity Relationship (SAR): Synthesizing and testing analogs of this compound to improve its potency, solubility, and pharmacokinetic profile.
  • In Vivo Efficacy Models: Conducting thorough efficacy studies in established animal models of tuberculosis and other bacterial infections to validate its therapeutic potential.

References

Comprehensive Application Notes and Protocols for Ftaxilide In Vitro Antibacterial Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Ftaxilide (INN; trade name Histanorm) is a synthetic compound with demonstrated antibacterial properties, primarily investigated for its potential as an antituberculosis agent. With the chemical name 2-[(2,6-dimethylphenyl)carbamoyl]benzoic acid (CAS Registry Number: 19368-18-4), this compound represents a promising candidate in antimicrobial research, particularly in addressing the growing challenge of drug-resistant pathogens. The compound has been characterized as having antibacterial property and has been used as an antiseptic, suggesting potential applications in both therapeutic and preventive contexts. [1] [2]

The mechanism of action of this compound, while not fully elucidated, appears to involve disruption of bacterial cellular processes, potentially through interaction with essential bacterial enzymes or cellular structures. As antimicrobial resistance continues to escalate globally, with the spread of drug-resistant pathogens posing a serious threat to successful treatment of microbial diseases, the investigation of novel antibacterial agents like this compound has taken on increased importance. Research into compounds with antibacterial properties typically focuses on their efficacy against both gram-positive and gram-negative bacteria, minimum inhibitory concentrations, and potential cytotoxic effects on host cells. [3]

Physicochemical Properties and Formulation

Structural Characteristics

This compound possesses specific molecular properties that influence its bioavailability, solubility, and interaction with biological systems. The compound has a molecular formula of C₁₆H₁₅NO₃ and a molecular weight of 269.30 g/mol. Its structure features both carboxylic acid and amide functional groups, contributing to its potential for hydrogen bonding and interaction with biological targets. The lipophilicity of this compound, as indicated by its LogP value of approximately 3.33, suggests moderate hydrophobicity, which can influence membrane permeability and cellular uptake. [2] [4]

Table 1: Physicochemical Properties of this compound

Property Value Relevance
Molecular Weight 269.30 g/mol Determines diffusion rates and membrane permeability
Molecular Formula C₁₆H₁₅NO₃ Elemental composition and potential for molecular interactions
LogP 3.33 Indicates moderate lipophilicity, favoring membrane penetration
Hydrogen Bond Donors 2 Potential for specific interactions with biological targets
Hydrogen Bond Acceptors 3 Influences solubility and protein binding
PSA (Polar Surface Area) 66.4 Ų Affects transport properties and bioavailability
Boiling Point 375.3°C Important for storage and processing conditions
Solubility and Storage

The solubility profile of this compound is a critical consideration for in vitro assay design. This compound is sparingly soluble in aqueous solutions but demonstrates good solubility in DMSO (≥40 mg/mL or ~148.53 mM), making it suitable for preparing stock solutions for biological testing. For in vitro assays, recommended storage conditions for powder formulations are at -20°C for long-term stability (3 years) or 4°C for shorter periods (2 years). Stock solutions in DMSO maintain stability for up to 6 months at -80°C or 1 month at -20°C. It is crucial to protect the compound from excessive light and moisture to preserve its chemical integrity. [4]

Table 2: Formulation Considerations for this compound

Aspect Recommended Approach Notes
Stock Solution Prepare in DMSO at 10-100 mM Ensures solubility and allows for accurate dilution
Working Solutions Dilute in assay buffer or culture medium Final DMSO concentration should not exceed 1%
Aqueous Formulation Use co-solvents (e.g., Tween 80, PEG) Enhances solubility in aqueous systems
In Vivo Formulations 0.5% CMC Na suspension or 10% DMSO:90% corn oil For potential animal studies
Storage Conditions -20°C (powder), -80°C (DMSO stocks) Prevents degradation and maintains potency

Antibacterial Activity Profile

Spectrum of Activity

Research indicates that this compound exhibits a novel antituberculosis activity, suggesting specific efficacy against Mycobacterium tuberculosis. While comprehensive spectrum data against a broad range of bacterial species is limited in the available literature, the compound's described mechanism and structural characteristics suggest potential activity against both gram-positive and gram-negative organisms. For reference, similar antibacterial compounds typically show varying efficacy across bacterial types, with common patterns of susceptibility variation observed in antibacterial screening. [2] [4]

In general antibacterial research, it has been observed that different bacterial species exhibit varying sensitivity to antibacterial agents. For instance, in studies of essential oils with antibacterial properties, Bacillus subtilis has been identified as often being highly susceptible, while Klebsiella pneumoniae frequently demonstrates lower sensitivity. This pattern may provide context for understanding potential susceptibility trends that could be observed with this compound, though compound-specific testing is essential. [3]

Efficacy and Potency

The antibacterial efficacy of this compound has been demonstrated in preliminary studies, though comprehensive minimum inhibitory concentration (MIC) data against a broad spectrum of bacteria requires further investigation. Available information classifies this compound as a novel antituberculosis agent, indicating specific potency against mycobacterial species. The compound's previously described use as an antiseptic further supports its antibacterial properties at appropriate concentrations. [2] [4]

Table 3: Antibacterial Activity Profile of this compound

Bacterial Category Reported Activity Potential Applications
Mycobacterium tuberculosis Novel antituberculosis agent Treatment of tuberculosis, including drug-resistant strains
General Bacterial Spectrum Antibacterial property, antiseptic Broad-spectrum antimicrobial applications
Gram-positive Bacteria Expected activity based on profile Skin infections, soft tissue infections
Gram-negative Bacteria Expected activity based on profile Urinary tract infections, gastrointestinal infections

Experimental Protocols

Preparation of this compound Solutions

Principle: Proper preparation of this compound solutions is critical for obtaining reliable and reproducible results in antibacterial assays. The protocol below ensures consistent stock and working solutions while maintaining compound stability.

Materials:

  • This compound powder (purity ≥98%)
  • Anhydrous DMSO (cell culture grade)
  • Sterile water or appropriate buffer
  • Tween 80 (for aqueous formulations)
  • Sterile glass vials or microcentrifuge tubes

Procedure:

  • Primary Stock Solution (100 mM):

    • Accurately weigh 26.93 mg this compound powder.
    • Transfer to a sterile 1 mL glass vial.
    • Add 1.0 mL anhydrous DMSO to achieve 100 mM concentration.
    • Vortex for 2-3 minutes until completely dissolved.
    • Aliquot into smaller volumes (50-100 μL) to avoid freeze-thaw cycles.
    • Store at -80°C for long-term use (6 months stability).
  • Intermediate Stock Solution (10 mM):

    • Dilute 10 μL of 100 mM primary stock in 90 μL DMSO.
    • Vortex to ensure complete mixing.
    • Use immediately or store at -20°C for up to 1 month.
  • Working Solutions for Assays:

    • Prepare dilutions in culture medium or assay buffer immediately before use.
    • Maintain final DMSO concentration below 1% (v/v) to avoid cellular toxicity.
    • For aqueous compatibility, use formulation with 10% DMSO, 5% Tween 80, and 85% saline. [4]
Broth Microdilution Method for MIC Determination

Principle: The broth microdilution method is a standardized technique for determining the minimum inhibitory concentration (MIC) of antibacterial agents. This method provides quantitative data on the lowest concentration of this compound that inhibits visible bacterial growth.

Materials:

  • Sterile 96-well round-bottom microplates
  • Mueller-Hinton broth (for standard bacteria) or Middlebrook 7H9 for mycobacteria
  • Logarithmic-phase bacterial culture (adjusted to 1×10⁶ CFU/mL)
  • Sterile multichannel pipettes and reservoirs
  • Microplate shaker/incubator

Procedure:

  • Preparation of Dilution Series:

    • Add 100 μL of broth to all wells of the microplate.
    • Add 100 μL of this compound working solution (prepared at 2× the highest test concentration) to the first well.
    • Perform serial two-fold dilutions across the plate using a multichannel pipette.
    • Include growth control (medium + bacteria) and sterility control (medium only).
  • Inoculation and Incubation:

    • Add 100 μL of bacterial suspension (final concentration 5×10⁵ CFU/mL) to all test wells.
    • Seal plates with sterile adhesive covers to prevent evaporation.
    • Incubate at appropriate conditions (37°C for 18-24 hours for most bacteria; extended for mycobacteria).
  • Reading and Interpretation:

    • Examine wells for visible turbidity indicating bacterial growth.
    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.
    • Confirm results by adding resazurin indicator (0.015% w/v) and incubating for 2-4 hours.
    • A color change from blue to pink indicates metabolic activity and thus bacterial growth. [3]

mic_assay Prepare Prepare Dilute Dilute Prepare->Dilute Stock Solutions Inoculate Inoculate Dilute->Inoculate Dilution Series Incubate Incubate Inoculate->Incubate Bacterial Inoculum Analyze Analyze Incubate->Analyze Growth Assessment

Figure 1: MIC Determination Workflow - This diagram illustrates the sequential steps for determining the minimum inhibitory concentration of this compound using the broth microdilution method.

Agar Disc Diffusion Assay

Principle: The disc diffusion method provides a qualitative assessment of antibacterial activity and is particularly useful for initial screening. This method measures the zone of inhibition around a disc impregnated with this compound, indicating bacterial susceptibility.

Materials:

  • Mueller-Hinton agar plates (standardized depth of 4 mm)
  • Sterile blank paper discs (6 mm diameter)
  • Bacterial suspension standardized to 0.5 McFarland turbidity standard (~1×10⁸ CFU/mL)
  • Sterile forceps
  • Incubator set to appropriate temperature

Procedure:

  • Preparation of Test Plates:

    • Inoculate agar plates uniformly with test bacteria using a sterile swab.
    • Allow surface to dry for 5-15 minutes before applying discs.
  • Application of Discs:

    • Impregnate sterile discs with 50 μL of this compound solution at desired concentrations.
    • Include positive control (known antibiotic) and negative control (DMSO only).
    • Apply discs to inoculated agar surface and gently press to ensure contact.
  • Incubation and Measurement:

    • Invert plates and incubate at 37°C for 18-24 hours.
    • Measure zones of inhibition in millimeters using calipers.
    • Interpret results according to CLSI guidelines where available.
    • Record mean values from triplicate experiments. [3]
Time-Kill Kinetics Assay

Principle: Time-kill studies evaluate the bactericidal activity of this compound over time, providing information on the rate and extent of bacterial killing. This method helps determine whether the compound is bacteriostatic or bactericidal.

Materials:

  • Logarithmic-phase bacterial culture
  • Sterile centrifuge tubes
  • Colony counting equipment (spreaders, agar plates)
  • shaking water bath or incubator

Procedure:

  • Setup of Time Points:

    • Expose standardized bacterial suspension (~1×10⁶ CFU/mL) to this compound at multiples of MIC (e.g., 0.5×, 1×, 2×, 4× MIC).
    • Include growth control without this compound.
    • Incubate under appropriate conditions with shaking if necessary.
  • Sampling and Enumeration:

    • Remove aliquots at predetermined time intervals (0, 2, 4, 6, 8, 12, 24 hours).
    • Perform serial 10-fold dilutions in sterile saline or broth.
    • Plate appropriate dilutions onto agar media for colony counting.
    • Incubate plates for 18-48 hours before counting colonies.
  • Data Analysis:

    • Calculate CFU/mL for each time point.
    • Plot log₁₀ CFU/mL versus time to generate kill curves.
    • A ≥3-log₁₀ reduction in CFU/mL compared to initial inoculum indicates bactericidal activity. [3]

Cytotoxicity Assessment

Cell Viability Assays

Principle: Assessing cytotoxicity is essential for evaluating the potential therapeutic utility of this compound. Cell viability assays measure the detrimental effects of the compound on mammalian cells, providing preliminary safety data.

Materials:

  • Mammalian cell lines (e.g., HEK293, HepG2, Vero)
  • Cell culture medium and supplements
  • 96-well tissue culture plates
  • Cytotoxicity assay kit (MTT, MTS, XTT, or resazurin)
  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 96-well plates at optimal density (typically 5-10×10³ cells/well).
    • Incubate for 24 hours to allow cell attachment.
    • Treat with this compound at concentrations spanning the anticipated antibacterial range.
    • Include vehicle control (DMSO at same concentration as test wells) and positive control for cytotoxicity.
  • Viability Assessment:

    • Incubate for 24-72 hours depending on cell doubling time.
    • Add MTT solution (0.5 mg/mL final concentration) and incubate for 2-4 hours.
    • Dissolve formazan crystals with DMSO or specified solvent.
    • Measure absorbance at 570 nm with reference wavelength at 630 nm.
  • Data Calculation:

    • Calculate percentage viability compared to vehicle-treated control.
    • Determine IC₅₀ values using nonlinear regression analysis.
    • Compare cytotoxic concentrations with antibacterial MIC values to establish therapeutic index. [5]

cytotoxicity Seed Seed Treat Treat Seed->Treat Cell Attachment Assay Assay Treat->Assay This compound Exposure Measure Measure Assay->Measure Viability Reagent Calculate Calculate Measure->Calculate Absorbance Reading

Figure 2: Cytotoxicity Assessment Workflow - This diagram illustrates the key steps in evaluating the cytotoxic effects of this compound on mammalian cells, an essential component of safety profiling.

Hemocompatibility Testing

Principle: For potential systemic administration, evaluating hemolytic activity is crucial to assess this compound's compatibility with blood components.

Materials:

  • Fresh whole blood (human or appropriate animal model)
  • Phosphate buffered saline (PBS)
  • Centrifuge tubes
  • Spectrophotometer

Procedure:

  • Sample Preparation:

    • Dilute fresh whole blood in PBS to achieve approximately 5% hematocrit.
    • Add this compound at various concentrations to blood suspension.
    • Include positive control (Triton X-100 for complete hemolysis) and negative control (PBS only).
  • Incubation and Analysis:

    • Incubate at 37°C for 1 hour with gentle mixing.
    • Centrifuge at 1000×g for 10 minutes.
    • Measure hemoglobin release in supernatant at 540 nm.
    • Calculate percentage hemolysis compared to positive control.
  • Interpretation:

    • Hemolysis below 5% is generally considered acceptable for intravenous formulations.
    • Higher hemolysis may indicate incompatibility with blood components. [5]

Safety and Handling

Toxicity Profile: Preclinical toxicology data for this compound indicates an LD₅₀ of 4500 mg/kg orally in mice, with reported effects including analgesia and impacts on inflammatory mediation. This suggests a relatively favorable acute toxicity profile, though comprehensive toxicological assessment is necessary for full characterization. [2]

Handling Precautions:

  • Use appropriate personal protective equipment including lab coat, gloves, and safety glasses.
  • Handle powders in a fume hood to avoid inhalation.
  • Follow standard laboratory procedures for chemical handling and disposal.
  • All TargetMol products are for research purposes only and cannot be used for human consumption. [1]

Regulatory Status: this compound is currently approved for research use only and not for human therapeutic application. Researchers should comply with institutional biosafety guidelines and obtain appropriate approvals for laboratory work involving antibacterial compounds.

Data Analysis and Interpretation

Quality Control Measures

Control Systems: Implement appropriate controls to ensure assay validity and reproducibility:

  • Positive controls: Use reference antibiotics with known activity against test organisms.
  • Negative controls: Include vehicle-only treatments to account for solvent effects.
  • Growth controls: Verify adequate bacterial growth in untreated wells.
  • Sterility controls: Confirm medium sterility and aseptic technique.

Acceptance Criteria:

  • Reference antibiotics should yield MIC values within established quality control ranges.
  • Coefficient of variation for replicate measurements should not exceed 20%.
  • Zone diameter measurements for reference antibiotics should be within CLSI-specified ranges.
Statistical Analysis

Data Interpretation:

  • Perform experiments in triplicate with at least two independent replicates.
  • Express quantitative data as mean ± standard deviation.
  • Use appropriate statistical tests (e.g., Student's t-test, ANOVA with post-hoc analysis) for group comparisons.
  • Consider concentration-response relationships using nonlinear regression analysis.

Therapeutic Index Calculation:

  • Calculate selectivity index as ratio of IC₅₀ (mammalian cells) to MIC (bacteria).
  • Higher values indicate better selectivity for bacterial targets over host cells.
  • A selectivity index >10 is generally desirable for further development. [5]

Troubleshooting and Technical Notes

Common Issues and Solutions:

Table 4: Troubleshooting Guide for this compound Antibacterial Assays

Problem Potential Cause Solution
Poor solubility in aqueous media High lipophilicity of this compound Use co-solvents (DMSO ≤1%), surfactants, or cyclodextrins
Inconsistent MIC results Inoculum density variation Standardize bacterial suspension using turbidity standards
Precipitation in culture media Compound aggregation Filter sterilize after dissolution, use fresh preparations
High background in cytotoxicity assays Compound interference with assay Include compound-only controls, alternative detection methods
Large variability in zone diameters Non-uniform inoculation Ensure even bacterial lawn, standardized technique

Technical Notes:

  • This compound solutions are light-sensitive; minimize exposure during procedures.
  • For mycobacterial studies, extend incubation periods to 7-14 days.
  • Consider protein binding effects by supplementing media with serum albumin.
  • Evaluate stability in assay conditions by pre-incubating in media before testing.

References

Chemical and Toxicological Profile of Ftaxilide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the basic identifers and known properties of Ftaxilide:

Property Value / Description
CAS Number 19368-18-4 [1]
IUPAC Name 2-[(2,6-dimethylphenyl)carbamoyl]benzoic acid [1]
Molecular Formula C16H15NO3 [1]
Molecular Weight 269.295 g/mol [1]
Therapeutic Class Novel antituberculosis agent [1]
Density 1.262 g/cm³ [1]
Boiling Point 375.3°C at 760 mmHg [1]
Flash Point 180.8°C [1]
Acute Oral Toxicity (Mouse LD50) 4500 mg/kg [1]

Experimental Protocol: Equilibrium Solubility Measurement

This shake-flask method is a standard for determining the equilibrium solubility of a drug in various solvents and is critical for pre-formulation studies [2].

Materials and Equipment
  • API: this compound (ensure known crystal form and purity).
  • Solvents: Buffered aqueous solutions (e.g., pH 1.2, 4.5, 6.8, 7.4), organic solvents (e.g., ethanol, PEG 400), oils (e.g., oleic acid, isopropyl myristate), and surfactants (e.g., Tween 80).
  • Equipment: Glass vials with PTFE-lined caps, analytical balance, vortex mixer, temperature-controlled orbital shaker, centrifuge, UV-Vis spectrophotometer or HPLC system, syringe filters (0.45 μm).
Procedure
  • Saturation: For each solvent system, add an excess of this compound (approximately 100-200 mg) to 2-5 mL of solvent in a sealed vial [2].
  • Equilibration: Agitate the suspensions continuously in an orbital shaker for at least 24-72 hours at a constant temperature (e.g., 37°C) to reach equilibrium [2].
  • Phase Separation: Centrifuge the samples at 3000-5000 rpm for 10-15 minutes to separate the undissolved drug from the saturated solution [2].
  • Analysis: Carefully withdraw an aliquot of the supernatant, filter it through a 0.45 μm membrane, and dilute it appropriately. Quantify the drug concentration using a validated UV-Vis (requires establishing λmax and calibration curve) or HPLC method [2].
  • Calculation: Calculate solubility in mg/mL or μg/mL from the measured concentration, considering the dilution factor. Perform experiments in triplicate and report the mean ± standard deviation.

Formulation Strategies for Poorly Soluble Drugs

For a drug with properties like this compound (high molecular weight, likely high log P), lipid-based formulations are a promising strategy to enhance solubility and in vivo absorption [2]. The following workflow outlines a systematic approach to developing a Self-Nanoemulsifying Drug Delivery System (SNEDDS).

G cluster0 Component Screening Steps cluster1 Key Characterization Tests start Start: this compound Solubility Assessment comp_screen Component Screening start->comp_screen Identify excipients phase_diagram Construct Pseudo-ternary Phase Diagram comp_screen->phase_diagram Select optimal Oil/Smix screen_oil 1. Oil Phase Screening comp_screen->screen_oil form_opt Formulate & Optimize SNEDDS phase_diagram->form_opt Define nanoemulsion region in_vitro_test In-Vitro Characterization form_opt->in_vitro_test Prepare prototype eval Evaluate & Proceed to In-Vivo Studies in_vitro_test->eval Analyze performance test_droplet Droplet Size & PDI in_vitro_test->test_droplet screen_surf 2. Surfactant Screening screen_cosurf 3. Co-surfactant Screening test_diss Dissolution Study test_stab Stability Assessment

Protocol for SNEDDS Development

1. Component Screening

  • Oil Phase Screening: Assess the solubility of this compound in various oils (e.g., oleic acid, isopropyl myristate, castor oil, cinnamon oil) using the shake-flask method described above. Select the oil that demonstrates the highest drug solubility [2].
  • Surfactant Screening: Mix the selected oil with different surfactants (e.g., Tween 80, Tween 20, Span 80). Dilute each mixture with water and note the number of flask inversions required to form a homogeneous emulsion. Prefer surfactants that form clear emulsions with fewer inversions and show high percent transmittance (>95%) [2].
  • Co-surfactant Screening: Combine the selected oil and surfactant with various co-surfactants (e.g., PEG 400, ethanol, propylene glycol). PEG 400 is often advantageous as it modifies viscosity and helps form and preserve the emulsion [2]. Screen for combinations that yield a clear, stable nanoemulsion.

2. Construction of Pseudo-ternary Phase Diagram

  • Prepare mixtures of surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 3:1).
  • Combine these Smix ratios with the selected oil in varying proportions (e.g., from 1:9 to 9:1 oil-to-Smix).
  • Titrate each mixture with water, agitating after each addition. Note the points at which the mixture transitions from clear to turbid (or vice versa).
  • Plot the data on a ternary diagram (using software like CHEMIX School) to identify the precise boundaries of the self-nanoemulsifying region [2].

3. Formulation and In-Vitro Characterization

  • Preparation: From the nanoemulsion region of the phase diagram, select a stable formulation composition. Dissolve this compound into the isotropic mixture of oil, Smix, and co-solvent (if any) to create the final SNEDDS concentrate [2].
  • Droplet Size Analysis: Dilute the SNEDDS concentrate with water and use dynamic light scattering (DLS) to determine the mean droplet size and polydispersity index (PDI). A successful SNEDDS typically forms droplets smaller than 200 nm.
  • In-Vitro Dissolution Test: Compare the dissolution profile of the this compound-SNEDDS formulation against pure drug powder using USP apparatus in a suitable dissolution medium (e.g., pH 6.8 phosphate buffer). SNEDDS for poorly soluble drugs like felodipine have shown over 95% drug release within 20 minutes, significantly outperforming the pure drug [2].

Application Note Summary

The absence of specific this compound solubility data necessitates a systematic experimental approach. The provided protocols for solubility measurement and SNEDDS development offer a reliable pathway to generate the necessary data and create an effective formulation. Successfully enhancing the solubility of this compound through these methods is anticipated to improve its in vivo dissolution and absorption, thereby potentially increasing its therapeutic efficacy as an antituberculosis agent.

References

Application Notes: Modernizing Tuberculosis Dosing Protocols

Author: Smolecule Technical Support Team. Date: February 2026

The landscape of tuberculosis treatment has recently shifted towards shorter, all-oral regimens that improve patient adherence and outcomes. The updates below are based on the latest clinical trials and have been incorporated into official guidelines from major health organizations [1] [2].

Short-Course Regimen for Drug-Susceptible (DS) Pulmonary TB

A landmark phase 3 trial (Study 31/ACTG A5349) established a 4-month regimen as a viable alternative to the traditional 6-month regimen for adolescents and adults with drug-susceptible pulmonary TB [3] [1]. This regimen is conditionally recommended for patients aged 12 and older.

Dosing Protocol: 2HPZM/2HPM Regimen

  • Intensive Phase (2 months): Isoniazid, Rifapentine, Pyrazinamide, and Moxifloxacin.
  • Continuation Phase (2 months): Isoniazid, Rifapentine, and Moxifloxacin [1] [2].

Table 1: Dosing for the 4-Month Rifapentine-Moxifloxacin Regimen

Drug Dosage and Frequency Administration Notes
Rifapentine 1200 mg (two 600 mg tablets), once daily Administered orally. In the control arm of the supporting clinical trial, rifampicin was dosed at a flat 600 mg daily, which provided similar exposure to weight-banded dosing [3].
Isoniazid As per weight-based guidelines Administered orally.
Pyrazinamide As per weight-based guidelines Administered orally. Given only in the first 2 months.
Moxifloxacin 400 mg, once daily Administered orally [1].
Short-Course Regimen for Pediatric Non-Severe TB

For children and adolescents (3 months to 16 years) with non-severe, drug-susceptible pulmonary TB, a 4-month regimen is now strongly recommended. Non-severe TB is defined as limited disease without cavities, miliary patterns, or extensive involvement [1] [2].

Dosing Protocol: 2HRZE/2HR Regimen

  • Intensive Phase (2 months): Isoniazid, Rifampin, Pyrazinamide, and Ethambutol.
  • Continuation Phase (2 months): Isoniazid and Rifampin [2].
All-Oral, Short-Course Regimens for Drug-Resistant (DR) TB

The most transformative update is for Rifampin-resistant (RR) or Multidrug-resistant (MDR) TB, where 15-18 month regimens are being replaced by 6-month, all-oral regimens [1] [2].

Dosing Protocol: BPaLM and BPaL Regimens These regimens are recommended for adolescents aged 14 and older and adults with pulmonary RR/MDR-TB.

Table 2: Dosing for 6-Month Drug-Resistant TB Regimens

Regimen Patient Population Component Drugs & Dosing
BPaLM Rifampin-resistant, fluoroquinolone-susceptible TB Bedaquiline, Pretomanid, Linezolid, and Moxifloxacin [1] [2].
BPaL Rifampin-resistant TB with fluoroquinolone resistance or intolerance Bedaquiline, Pretomanid, and Linezolid [1] [2].

Experimental Protocol: Pharmacokinetic (PK) Analysis for Dosing Optimization

For researchers investigating TB drug dosing, population pharmacokinetic modeling is a critical methodology to understand drug exposure and optimize dosing, especially in special populations.

1. Objective: To characterize the population pharmacokinetics of first-line TB drugs in critically ill patients with HIV and to simulate optimized dosing strategies to achieve target serum exposures [4].

2. Materials and Methods:

  • Study Population: Adults living with HIV hospitalized with sepsis (with or without meningitis) and initiating first-line TB therapy [4].
  • Dosing: Standard weight-based dosing of Rifampin, Isoniazid, Pyrazinamide, and Ethambutol.
  • PK Sampling: Serum samples were collected at two weeks after enrollment at 1, 2, 4, and 6 hours post-dose [4].
  • Bioanalysis: Drug concentrations were quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods [4].
  • Data Analysis:
    • Non-compartmental Analysis (NCA): Used to determine total drug exposure (AUC0–24) and peak concentration (Cmax).
    • Population PK Modeling: Nonlinear mixed-effects modeling (NONMEM) was used to develop a population PK model. The model incorporated covariates like body weight and mid-upper arm circumference (MUAC). Below is a workflow of the population PK analysis and simulation process.

pk_workflow start Study Population & PK Sampling m1 Non-compartmental Analysis (NCA) start->m1 m2 Population PK Modeling (NONMEM) m1->m2 m3 Covariate Analysis m2->m3 m4 Model Validation m3->m4 m5 Monte Carlo Simulations m4->m5 m6 Dosing Recommendation m5->m6

  • Simulations: Monte Carlo simulations were performed using the final model to determine the doses required for a target percentage of the population to achieve efficacy targets (AUC0–24 and Cmax) [4].

3. Key Findings and Simulated Doses: The study found significant under-dosing in critically ill patients. The simulated doses needed to achieve target exposures were substantially higher than standard doses [4].

Table 3: Simulated Doses to Achieve PK/PD Targets in Critically Ill Patients

Drug Standard Dose (mg) Target AUC0–24 % Achieving Target with Std. Dose Simulated Dose to Improve Attainment
Rifampin 600 mg ≥ 35.4 mg·h/L 16.3% 1800 mg [4]
Isoniazid 300 mg ≥ 52 mg·h/L 4.1% 900 mg or higher [4]
Pyrazinamide 1000-1500 mg ≥ 363 mg·h/L 38.8% 2500 - 3000 mg [4]
Ethambutol 800-1200 mg Cmax ≥ 2 mg/L 30.6% Data not shown [4]

TB Drug Discovery & Host-Pathogen Interaction

While not directly related to dosing, understanding host-pathogen interactions is crucial for identifying new drug targets. Mycobacterium tuberculosis employs sophisticated virulence mechanisms to subvert host immunity, which can be visualized as a complex signaling network. The following diagram summarizes key pathways manipulated by Mtb, based on recent research [5].

mtb_pathways Mtb M. tuberculosis Infection Phagosome Inhibits Phagosome- Lysosome Fusion Mtb->Phagosome Cytosol ESX-1-mediated Phagosomal Rupture Mtb->Cytosol DNA Bacterial DNA in Cytosol Cytosol->DNA cGAS cGAS Sensor Activation DNA->cGAS Binds STING STING Pathway Activation cGAS->STING IFN Type I IFN Production STING->IFN Outcome Disease Progression IFN->Outcome Associated with

Discussion & Future Directions

The move towards shorter, optimized regimens marks a new era in TB therapy. The 4-month regimen for DS-TB and the 6-month BPaL(M) regimens for DR-TB significantly reduce the treatment burden and are poised to improve global TB control.

Future research should focus on:

  • Optimizing Dosing in Special Populations: As PK studies in critically ill patients with HIV show, standard dosing can lead to severe under-exposure. Further research is needed to validate higher, optimized doses in these vulnerable groups [4].
  • Exploring Higher Doses of Rifampin: Pharmacokinetic evidence suggests that flat dosing of rifampicin (600 mg daily) provides similar exposure to weight-banded dosing, and future studies should assess the efficacy and safety of doses higher than current recommendations [3].
  • Mechanism of Action Studies: Understanding how Mtb manipulates host signaling pathways, such as the cGAS-STING pathway that leads to type I interferon production, remains a critical area for identifying novel drug targets [5].

References

Core Experimental Protocols for Antibacterial Evaluation

Author: Smolecule Technical Support Team. Date: February 2026

The following protocols are synthesized from current research methodologies for assessing bacterial inhibition and anti-biofilm activity.

Minimum Inhibitory and Bactericidal Concentration (MIC/MBC) Assay

The broth microdilution method is the standard for determining the lowest concentration of a compound that inhibits visible growth (MIC) and kills the bacteria (MBC) [1].

  • Objective: To determine the lowest concentration of a compound that inhibits visible bacterial growth (MIC) and kills the bacteria (MBC).
  • Materials:
    • Cation-adjusted Mueller Hinton (MH) broth.
    • Sterile 96-well polystyrene microtiter plates.
    • Test compound, dissolved in an appropriate solvent (e.g., DMSO, concentration ≤1% v/v final).
    • Mid-log phase bacterial culture, adjusted to a density of 0.5 McFarland standard (~1-2 x 10^8 CFU/mL), then further diluted in broth to achieve a final inoculum of approximately 5 x 10^5 CFU/mL per well.
  • Procedure:
    • Prepare a two-fold serial dilution of the test compound in MH broth across the 96-well plate.
    • Add the prepared bacterial inoculum to each well. Include growth control (bacteria + broth), sterility control (broth only), and solvent control (bacteria + solvent + broth).
    • Seal the plate and incubate statically at 37°C for 16-20 hours.
    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.
    • To determine the MBC, aliquot from wells showing no growth onto MH agar plates. After incubation, the MBC is the lowest concentration that results in ≥99.9% killing of the initial inoculum [1].
Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies a compound's ability to prevent biofilm formation by staining the adhered biomass [1].

  • Objective: To quantify the ability of a compound to prevent biofilm formation.
  • Materials:
    • Appropriate growth medium (e.g., Tryptic Soy Broth with 1% glucose for enhanced biofilm formation).
    • 96-well flat-bottom microtiter plates.
    • 0.1% (w/v) Crystal Violet (CV) solution, 33% acetic acid.
  • Procedure:
    • In a 96-well plate, prepare sub-MIC concentrations of the test compound in the appropriate growth medium.
    • Add a diluted bacterial inoculum and incubate statically at the desired temperature (e.g., 37°C) for 24-48 hours to allow biofilm formation.
    • Carefully remove the planktonic cells and culture medium by inverting and tapping the plate.
    • Wash the biofilms gently with phosphate-buffered saline (PBS) to remove loosely attached cells.
    • Fix the biofilms by air-drying for 45 minutes.
    • Stain with 0.1% CV solution for 15-20 minutes.
    • Wash the plate thoroughly with water to remove excess stain.
    • Elute the bound CV by adding 33% acetic acid and incubating for 10-15 minutes with shaking.
    • Measure the absorbance of the eluted dye at 570-600 nm. Lower absorbance indicates stronger biofilm inhibition [1].
Metabolic Suppression Profiling for MOA

This advanced chemical-genetic approach helps identify a compound's mechanism of action by observing which supplemented metabolites can rescue its inhibitory effect [2].

  • Objective: To generate hypotheses about the Mechanism of Action (MOA) by identifying which metabolic pathways are targeted.
  • Materials:
    • Minimal media (e.g., M9).
    • An array of primary metabolites (amino acids, nucleobases, vitamins).
    • 96-well microtiter plates.
  • Procedure:
    • Prepare minimal media containing a concentration of the test compound near its MIC.
    • Dispense the media into a 96-well plate and add a single metabolite to each well at a physiological concentration.
    • Include controls: no compound, no metabolite, and DMSO control.
    • Inoculate with a diluted bacterial culture and incubate for 16-20 hours at 37°C.
    • Measure bacterial growth (OD600). A metabolite that "suppresses" the activity of the compound and restores growth indicates the compound likely targets that specific biosynthetic pathway [2].

Summary of Key Quantitative Parameters

The table below outlines standard parameters for the assays described.

Table 1: Key Parameters for Antibacterial and Anti-biofilm Assays

Assay Key Measured Outcomes Typical Concentrations Tested Incubation Conditions
MIC/MBC [1] MIC value (µg/mL or µM), MBC value (µg/mL or µM), MBC/MIC ratio Two-fold serial dilutions (e.g., 1 to 256 µg/mL) 37°C, 16-20 hours, static
Biofilm Inhibition [1] % Biofilm reduction vs. control, IC50 (concentration for 50% inhibition) Sub-MIC concentrations (e.g., 1/2x, 1/4x, 1/8x MIC) 37°C, 24-48 hours, static
Metabolic Profiling [2] Growth restoration (%) by specific metabolites, Metabolic suppression fingerprint 1x MIC in minimal media 37°C, 16-20 hours, with shaking

Experimental Workflow and Pathway Analysis

To help visualize the strategic approach for profiling a novel antibacterial compound, the following diagram outlines a potential workflow that integrates the above protocols.

G cluster_1 Key Experiments Start Start: Novel Antibacterial Compound MIC MIC/MBC Determination Start->MIC Biofilm Biofilm Inhibition Assay Start->Biofilm MOA Mechanism of Action (MOA) Studies MIC->MOA Use MIC value as baseline Data Integrate and Analyze Data Biofilm->Data MOA->Data End End Data->End Establish compound profile for further development

For compounds targeting specific bacterial pathways like cell division, the mechanism can be further investigated. The diagram below illustrates how an inhibitor like C109 targets the FtsZ protein to disrupt bacterial division [1], a pathway that could be relevant for your compound.

G FtsZ FtsZ Protein GTP GTP Binding FtsZ->GTP Inhibitor e.g., C109 Inhibitor Inhibitor->FtsZ binds to Inhibitor->GTP inhibits GTPase activity Polymerization FtsZ Polymerization Inhibitor->Polymerization inhibits GTP->Polymerization ZRing Z-ring Formation Polymerization->ZRing Division Cell Division ZRing->Division Lysis Bacterial Cell Lysis Division->Lysis

Suggestions for Further Research

Since "Ftaxilide" was not found in the scientific databases I accessed, you may need to adjust your search strategy:

  • Verify the compound name: Check for potential spelling variations, research codes, or systematic chemical names (IUPAC).
  • Explore regional and patent databases: The compound might be described in Chinese, Japanese, or Korean scientific literature, or within patent documents from specific companies.
  • Consider structural analogs: If the structure is known, researching compounds with similar scaffolds may provide relevant protocol information.

References

Proposed Stability Study Design for Ftaxilide

Author: Smolecule Technical Support Team. Date: February 2026

This design adapts modern approaches from recent stability studies on other small molecule drugs [1] [2] [3]. The core objective is to subject Ftaxilide to various stress conditions and monitor its degradation using a stability-indicating method.

Table 1: Forced Degradation Study Conditions for this compound

Stress Condition Proposed Parameters Sampling Time Points Objective
Thermal Stress 40°C, 60°C, and 5°C (refrigerated control) [1] 24h, 48h, 1 week, 2 weeks [1] Identify degradation products from thermal decomposition.
Hydrolytic Stress Acidic (e.g., 0.1M HCl) and Basic (e.g., 0.1M NaOH) 1h, 6h, 24h Evaluate susceptibility to hydrolysis under different pH conditions.
Oxidative Stress 0.3% - 3.0% Hydrogen Peroxide (H₂O₂) 1h, 6h, 24h Identify oxidative degradation products.
Photolytic Stress Exposure to UV and visible light per ICH Q1B 24h, 48h Assess photosensitivity.

The experimental workflow for this study can be visualized as follows:

workflow Start Start: Study Design Prep Prepare this compound Stock Solution Start->Prep Stress Apply Stress Conditions Prep->Stress Sample Withdraw Samples at Time Points Stress->Sample Analyze HPLC-UVDAD/MS Analysis Sample->Analyze Identify Identify and Characterize Degradation Products Analyze->Identify Report Final Report and Protocol Establishment Identify->Report

Detailed Experimental Protocol

This section provides a step-by-step methodology for conducting the stability study, incorporating details from analogous analytical procedures [1] [3].

Solution Preparation
  • This compound Stock Solution: Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with an appropriate solvent (e.g., methanol or mobile phase) to obtain a 1 mg/mL stock solution.
  • Working Solutions: Dilute the stock solution with relevant vehicles to target concentrations (e.g., 2.4 mg/mL, 5.0 mg/mL) [1]. Vehicles should include:
    • Purified Water
    • 5% Glucose Solution
    • 0.9% Sodium Chloride Solution
Stress Studies and Sampling
  • Aliquot the working solutions into sealed vials and expose them to the conditions outlined in Table 1.
  • At each predetermined time point, withdraw samples and immediately quench the reaction (e.g., by neutralization for acid/base stresses or dilution with mobile phase for oxidative stress).
Analytical Method: Stability-Indicating HPLC

A reversed-phase HPLC (RP-HPLC) method should be developed and validated to separate this compound from all its degradation products [3].

Table 2: Proposed HPLC Conditions for this compound Analysis

Parameter Proposed Conditions
Column Zorbax SB-C8, 150 mm x 4.6 mm, 5 µm (or equivalent) [3]
Detection Diode Array Detector (DAD), scanned from 200 nm to 400 nm [1]

| Mobile Phase | Gradient elution with:

  • Solvent A: 0.1% Trifluoroacetic acid in Water
  • Solvent B: Acetonitrile | | Flow Rate | 1.0 mL/min | | Column Temp. | 30°C | | Injection Vol. | 10 µL |

Method Validation: The method should be validated for specificity, accuracy, precision, and linearity according to ICH guidelines to confirm it is stability-indicating [3].

Degradation Product Identification

Use Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS) to characterize the degradation products (m/z) [1]. This high-accuracy mass data can be used to propose elemental compositions and structures for the degradants.

Data Interpretation and Pathway Elucidation

The data collected should be synthesized to understand this compound's stability profile.

  • Calculate Degradation: Determine the percentage of parent drug remaining at each time point.
  • Propose Pathways: Based on the identified degradation products (m/z values) and known chemistry, propose plausible decomposition pathways (e.g., hydrolysis, oxidation) [1].
  • Model Stability: For quantitative prediction, you can adapt an Accelerated Stability Assessment Program (ASAP). This involves storing this compound solutions at multiple elevated temperatures (e.g., 50°C, 60°C, 70°C) and using the Arrhenius equation to model and predict shelf-life at intended storage temperatures [2].

The relationship between experimental data, degradation product identification, and final protocol establishment is summarized below:

data_flow Data HPLC-DAD/MS Data Degradants Identify Degradation Products (m/z) Data->Degradants Pathways Propose Decomposition Pathways Degradants->Pathways Model Develop Predictive Stability Model Pathways->Model Protocol Final Storage and Handling Protocol Model->Protocol

I hope this structured framework provides a robust starting point for your investigation into this compound stability. The field of pharmaceutical stability testing is advancing towards greater use of predictive modeling, which you may find valuable for your work [2].

References

Comprehensive Application Notes and Protocols for Ftaxilide Pharmacokinetics Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pharmacokinetics in Drug Development

Pharmacokinetics (PK) is defined as the quantitative analysis and description of a drug's disposition within the body, encompassing all processes of Absorption, Distribution, Metabolism, and Excretion (ADME). Closely related, pharmacodynamics (PD) describes the relationship between drug concentrations and biological effects, representing what the drug does to the body. Together, PK/PD studies form a critical foundation for understanding the time course of drug exposure and its relationship to therapeutic and toxicological effects, enabling rational dose selection and regimen design throughout drug development [1].

The application of pharmacokinetics in early drug development serves as a bridge between preclinical discovery and clinical trials. PK data from initial studies informs the design of subsequent investigations, creating an iterative process that maximizes information gain while conserving resources. In the context of Ftaxilide development, a systematic approach to pharmacokinetic characterization will help establish dose-exposure-response relationships, identify sources of variability, and support regulatory submissions for approval. These studies begin with preclinical models and progress through phased clinical trials, with each stage building upon previous findings to refine understanding of this compound's behavior in biological systems [2].

Preclinical Pharmacokinetic Studies

Study Design Considerations

Preclinical pharmacokinetic studies for this compound should be designed to provide comprehensive ADME characterization while adhering to ethical principles of animal use. Key elements include:

  • Species Selection: Studies should utilize at least one rodent (e.g., mouse, rat) and one non-rodent species (e.g., dog, minipig, non-human primate) that are relevant to the disease models and toxicological assessments. The selected species should demonstrate metabolic profiles similar to humans based on in vitro comparative metabolism studies [1].

  • Dosing Strategy: Initial studies should include both intravenous (IV) and proposed clinical routes (typically oral) to determine absolute bioavailability. Dose levels should span from pharmacologically active to potentially toxic exposures to characterize linearity or non-linearity in PK parameters [1].

  • Sample Collection: Blood/plasma sampling should be conducted at sufficient timepoints to adequately characterize the absorption, distribution, and elimination phases. Tissue distribution studies may be included to assess target organ exposure and potential accumulation [3].

Table 1: Recommended Blood Sampling Timepoints for Preclinical PK Studies

Route Species Number of Timepoints Collection Scheme Sample Volume
Intravenous Rat 8-12 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24h 100-200 µL
Oral Rat 8-12 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24h 100-200 µL
Intravenous Dog 10-12 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24h 500 µL-1 mL
Oral Dog 10-12 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24h 500 µL-1 mL
Experimental Protocol: Preclinical PK in Rat Model

Objective: To characterize the basic pharmacokinetic parameters and oral bioavailability of this compound in Sprague-Dawley rats.

Materials:

  • This compound dosing solution (1 mg/mL for IV, 2 mg/mL for oral)
  • Male Sprague-Dawley rats (n=6 per group, 250-300g)
  • Catheters for intravenous administration and blood collection
  • EDTA-containing microcentrifuge tubes for blood collection
  • Liquid chromatography-mass spectrometry (LC-MS/MS) system for analysis

Procedure:

  • Animal Preparation: Fast animals for 12 hours prior to dosing with free access to water. Anesthetize briefly for IV administration or use restrained tubes for oral gavage.
  • Dose Administration: Administer 1 mg/kg IV via tail vein catheter or 10 mg/kg via oral gavage in a volume of 5 mL/kg.
  • Blood Collection: Collect approximately 0.2 mL blood at predetermined timepoints (0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into EDTA-coated tubes.
  • Sample Processing: Centrifuge blood samples at 4°C, 3000 × g for 10 minutes. Transfer plasma to clean tubes and store at -80°C until analysis.
  • Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
  • Data Analysis: Calculate PK parameters using non-compartmental methods including AUC0-t, AUC0-∞, Cmax, Tmax, t1/2, CL, Vd, and F (for oral administration) [1].

Clinical Pharmacokinetic Studies

Phase-Based Clinical PK Assessment

Clinical pharmacokinetic evaluation of this compound should follow a phased approach aligned with overall drug development:

  • Phase 1: Initial studies in healthy volunteers to establish basic PK parameters, safety margins, and dose proportionality. Single and multiple ascending dose designs should characterize linearity and accumulation potential. Special populations (hepatic/renal impairment) may be included [2].

  • Phase 2: PK assessments in patient populations to evaluate disease-state influences on drug disposition. Population PK approaches are valuable for sparse sampling designs. Initial PK/PD relationships for efficacy should be established [2].

  • Phase 3: Confirmatory PK data collected in large patient populations to identify sources of variability and support dosing recommendations. Therapeutic drug monitoring strategies may be developed if concentration-response relationships are established [2].

Table 2: Key Clinical PK Studies for this compound Development

Study Type Population Primary Endpoints Sample Size Key Design Elements
First-in-Human Healthy volunteers (n=8-12/cohort) Safety, tolerability, Cmax, AUC, t1/2 40-80 SAD/MAD, dose escalation, food effect subset
Absolute Bioavailability Healthy volunteers (n=12-16) Absolute bioavailability (F) 12-16 IV microtracer with oral dose, radiolabeled or cold IV dose
Drug-Drug Interaction Healthy volunteers (n=12-16) AUC ratio, Cmax ratio 12-16 Cocktail or individual perpetrator design, CYP phenotyping
Hepatic Impairment Patients with hepatic dysfunction (n=8/group) Protein binding, AUC, Cmax 24-32 Child-Pugh stratification, matched controls
Renal Impairment Patients with renal dysfunction (n=8/group) Renal clearance, AUC 24-32 eGFR stratification, hemodialysis if applicable
Population PK Patients from Phase 2/3 trials (n>200) Covariate effects, variability 200+ Sparse sampling, rich sampling subset
Statistical Analysis and Sample Size Considerations

Sample size calculations for clinical PK studies should ensure adequate precision for parameter estimation. For a standard bioequivalence-style comparison (e.g., food effect, drug-drug interaction), 12-20 subjects typically provide 80-90% power to demonstrate equivalence within 80-125% bounds for AUC, assuming within-subject variability of 15-20% [4].

Statistical analysis of PK data should include both non-compartmental analysis (NCA) and potentially compartmental modeling approaches:

  • Descriptive Statistics: Geometric means and coefficients of variation for AUC, Cmax, and other parameters.
  • Bioequivalence Testing: 90% confidence intervals for geometric mean ratios of AUC and Cmax for comparative studies.
  • Population PK: Nonlinear mixed-effects modeling to identify covariates influencing PK parameters [4].

The following diagram illustrates the integrated pharmacokinetic-pharmacodynamic approach throughout drug development:

ftaxilide_pk_pd Preclinical Preclinical Phase1 Phase1 Preclinical->Phase1 Safe starting dose Modeling Modeling Preclinical->Modeling In vitro/in vivo PK/PD Phase2 Phase2 Phase1->Phase2 Therapeutic exposure Phase1->Modeling Human PK parameters Phase3 Phase3 Phase2->Phase3 Confirmed dosing Phase2->Modeling Exposure-response Phase3->Modeling Population variability Modeling->Preclinical Refine species selection Modeling->Phase1 Optimize study design Modeling->Phase2 Predict efficacious dose Modeling->Phase3 Support registration

Analytical Methods and Bioanalysis

Bioanalytical Method Development

Sample Preparation: Biological samples (plasma, serum, tissues) should undergo appropriate processing prior to analysis. Protein precipitation with organic solvents (acetonitrile, methanol) provides a rapid, simple approach. For enhanced sensitivity, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be employed to concentrate analytes and remove interfering matrix components [4].

Chromatographic Separation: Reverse-phase chromatography using C18 or C8 columns (50-100mm × 2.1-4.6mm, 1.8-5μm particle size) provides excellent separation for most small molecules like this compound. Mobile phases typically consist of water and organic modifiers (acetonitrile or methanol) with additives such as formic acid (0.1%) or ammonium acetate (2-10mM) to enhance ionization. Gradient elution over 3-10 minutes effectively separates analytes from matrix interferences [4].

Mass Spectrometric Detection: Triple quadrupole mass spectrometers operating in multiple reaction monitoring (MRM) mode provide optimal sensitivity and specificity for PK studies. Ionization typically occurs via electrospray ionization (ESI) in positive or negative mode depending on this compound's physicochemical properties. Method validation should establish linearity, precision, accuracy, selectivity, and stability following regulatory guidelines [4].

Table 3: Bioanalytical Method Validation Parameters for this compound

Validation Parameter Acceptance Criteria Recommended Procedure
Accuracy and Precision Within ±15% (±20% at LLOQ) QC samples at 4 concentrations (n=6) over 3 runs
Linearity R² > 0.99, back-calculated standards within ±15% 6-8 point calibration curve
Lower Limit of Quantification (LLOQ) Signal-to-noise ≥ 5, precision ≤20% Determine from baseline samples
Selectivity No interference >20% of LLOQ Screen 6 individual matrix sources
Matrix Effects IS-normalized matrix factor CV ≤15% Post-column infusion, 6 lots of matrix
Stability Within ±15% of nominal Bench-top, freeze-thaw, long-term

PK/PD Modeling and Data Analysis

Compartmental Modeling Approaches

PK/PD modeling integrates quantitative information about this compound's pharmacological properties with its pharmacokinetics to establish exposure-response relationships. The basic PK model structures include:

  • One-Compartment Model: Describes the body as a single homogeneous unit with first-order elimination: dA/dt = -kₑ·A where A is the amount of drug in the body and kₑ is the elimination rate constant [5].

  • Two-Compartment Model: Incorporates central and peripheral compartments with distributional transfer: dA₁/dt = -(k₁₂ + k₁₀)·A₁ + k₂₁·A₂ (central compartment) dA₂/dt = k₁₂·A₁ - k₂₁·A₂ (peripheral compartment) [5].

  • Absorption Models: First-order (dA/dt = -kₐ·A) or zero-order (dA/dt = k₀) absorption processes can be applied depending on this compound's release characteristics [5].

For PK/PD modeling, the PK component drives a pharmacodynamic model that may include:

  • Direct Effect Models: E = E₀ + (E_max·C)/(EC₅₀ + C) (Hill equation)
  • Indirect Response Models: dR/dt = k_in·(1 - E_max·C/(EC₅₀ + C)) - k_out·R
  • Transit Compartment Models: For delayed effects through a series of transit compartments [5] [6].
Implementation of PK/PD Modeling

Effective implementation of PK/PD modeling requires collaboration between DMPK scientists, pharmacologists, and clinical development teams. The process should begin early in drug development with a reference compound to validate the approach and establish fundamental principles [6].

The iterative modeling process includes:

  • Hypothesis Generation: Based on in vitro data and known target biology
  • Experimental Design: To test specific model components and parameter estimates
  • Data Collection: Rich sampling for initial models, sparse sampling for validation
  • Model Development: Structural model identification and parameter estimation
  • Model Validation: Internal (e.g., visual predictive checks) and external validation
  • Model Application: Simulation for study design and dose selection [6]

The following workflow illustrates the PK/PD modeling process:

pkpd_workflow InVitro In Vitro Data InitialModel Initial PK/PD Model InVitro->InitialModel PreclinicalPK Preclinical PK PreclinicalPK->InitialModel PreclinicalPD Preclinical PD PreclinicalPD->InitialModel ClinicalTrial Clinical Trial Design InitialModel->ClinicalTrial RefinedModel Refined PK/PD Model FinalModel Final Population Model RefinedModel->FinalModel HumanData Human PK/PD Data ClinicalTrial->HumanData HumanData->RefinedModel FinalModel->ClinicalTrial Optimizes DosingRec Dosing Recommendations FinalModel->DosingRec

Data Visualization and Reporting

Effective Data Presentation

Color Selection for Scientific Visualization: Following the principles of effective biological data visualization, color palettes should be chosen to enhance interpretation while maintaining accessibility:

  • Color Space Selection: Use perceptually uniform color spaces (CIE Luv or CIE Lab) rather than device-dependent spaces (RGB or CMYK) to ensure consistent visual perception of data gradients [7].
  • Accessibility Considerations: Approximately 8% of males have color vision deficiency; avoid red-green combinations and ensure sufficient luminance contrast. Test visualizations in grayscale to confirm interpretability without color [7].
  • Data Type Alignment: Use qualitative (nominal) color schemes for categorical data, sequential schemes for ordered data, and diverging schemes for data with critical midpoint [7].

Standard PK Visualization should include:

  • Concentration-Time Profiles: Linear and semi-logarithmic plots
  • Exposure-Response Relationships: Scatter plots with model fits
  • Population PK Results: Visual predictive checks, parameter distributions
  • Study Design Schematic: Timeline of interventions and assessments
Regulatory Reporting Considerations

Comprehensive PK study reports should include sufficient detail to enable reproducibility and regulatory review:

  • Protocol Deviations: Document and justify any deviations from the planned protocol
  • Bioanalytical Report: Include full method validation data and sample chromatograms
  • Statistical Analysis Plan: Predefine primary endpoints and analysis methods
  • Dataset Specifications: Raw data should be provided in standardized formats (e.g., CDISC SEND for nonclinical studies, SDTM for clinical studies)

The application of these comprehensive pharmacokinetic study methods for this compound will ensure robust characterization of its disposition in biological systems, support optimal dosing regimen selection, and facilitate regulatory approval through rigorous, well-documented scientific investigation.

References

Application Note: A Framework for Metabolite Identification of Ftaxilide

Author: Smolecule Technical Support Team. Date: February 2026

This document outlines a proposed experimental strategy for the systematic identification and characterization of Ftaxilide metabolites. The workflow integrates modern analytical technologies and data processing tools to ensure comprehensive coverage.

Introduction & Objective

This compound is a novel antituberculosis agent with the molecular formula C16H15NO3 [1]. The primary objective of this protocol is to establish a robust methodology for:

  • Identifying all major and minor metabolites of this compound.
  • Structural Elucidation of the identified metabolites.
  • Proposing a definitive biotransformation pathway.

This is critical for understanding the drug's efficacy, safety, and potential for drug-drug interactions [2].

Proposed Experimental Workflow

The following diagram illustrates the integrated multi-step strategy for this compound metabolite identification.

workflow Start Study Initiation SamplePrep In Vitro & In Vivo Sample Generation Start->SamplePrep DataAcquisition LC-MS/MS Analysis (UPLC-ESI-QTOF-MS) SamplePrep->DataAcquisition DataProcessing Multivariate Data Analysis & Metabolite Hunting DataAcquisition->DataProcessing MetID Structural Elucidation (MS/MS & NMR) DataProcessing->MetID Tool MetaboAnalyst DataProcessing->Tool ID Conversion Pathway Pathway Construction & Reporting MetID->Pathway

Detailed Protocols for Key Experiments
3.1. Sample Generation: In Vitro and In Vivo Systems

A combination of systems is recommended to capture a full range of metabolites.

  • 3.1.1. In Vitro Incubations:

    • Reagents: this compound (CAS 19368-18-4) [1], pooled human liver microsomes (pHLM) or hepatocytes, NADPH regenerating system, UDPGA (for glucuronidation), appropriate buffer (e.g., PBS, pH 7.4).
    • Protocol:
      • Prepare incubation mixtures containing 1 mg/mL pHLM, 1-10 µM this compound, and regenerating system in buffer.
      • Pre-incubate for 5 minutes at 37°C.
      • Initiate reaction by adding the NADPH regenerating system.
      • Incubate for 0, 15, 30, 60, and 120 minutes.
      • Terminate reactions with an equal volume of ice-cold acetonitrile.
      • Centrifuge at high speed (>10,000 g) to pellet proteins.
      • Collect supernatant for analysis [3] [2].
  • 3.1.2. In Vivo Studies (Rat Model):

    • Protocol:
      • Administer this compound (e.g., 10 mg/kg IV, based on Taxol study design [4]) to Sprague-Dawley rats.
      • Collect bile, urine, and plasma over a 24-hour period.
      • Process samples: Centrifuge bile and urine; use protein precipitation or solid-phase extraction (SPE) for plasma [4] [3].
3.2. Instrumental Analysis: UPLC-ESI-QTOF-MS

This platform provides high-resolution separation and accurate mass measurement.

  • Chromatography (UPLC):

    • Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm).
    • Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile.
    • Gradient: 5% B to 95% B over 10-15 minutes.
    • Flow Rate: 0.4 mL/min.
    • Injection Volume: 5-10 µL [3].
  • Mass Spectrometry (QTOF-MS):

    • Ionization: Electrospray Ionization (ESI), positive and negative modes.
    • Mass Range: 50-1000 m/z.
    • Data Acquisition: Data-Dependent Acquisition (DDA). A full MS1 scan at high resolution is followed by MS/MS scans on the most intense ions. This is crucial for fragmenting potential metabolites [3].
3.3. Data Processing and Metabolite Identification
  • Metabolite Hunting: Use software to compare drug-dosed samples with controls. Key features include:
    • Mass Defect Filtering
    • Isotope Pattern Matching
    • Product Ion Filtering [3]
  • Multivariate Analysis: For complex samples like urine, use tools like Projection to Latent Structures Discriminant Analysis (PLS-DA) to highlight ions that differentiate dosed samples from controls, flagging potential metabolites [3].
  • ID Conversion: Use tools like the MetaboAnalyst ID Conversion module to map detected masses to standardized database identifiers (HMDB, PubChem, KEGG) for pathway analysis [5].
3.4. Structural Elucidation
  • MS/MS Interpretation: Analyze fragmentation patterns of potential metabolites and compare them to the parent drug.
  • NMR Spectroscopy: For major metabolites, use preparative LC to isolate pure compounds. Structure elucidation via 1H-NMR is essential for definitive confirmation, as demonstrated in the Taxol metabolite study [4].
Anticipated Data & Analysis

While specific data for this compound is unavailable, the table below summarizes the types of metabolites commonly observed for drugs with similar structural features and how to identify them.

Table 1: Common Biotransformations and Their Analytical Signatures

Biotransformation Type Mass Change (Da) LC-MS/MS Strategy Relevance to this compound (C16H15NO3)
Hydroxylation +15.995 Neutral loss of H2O (-18); diagnostic fragments Likely on phenyl or dimethylphenyl rings.
Hydrolysis (Amide) -0.984 (H2) Formation of benzoic acid and aniline derivatives Probable, given the phthalamic acid structure [1].
Glucuronidation +176.032 Neutral loss of 176; characteristic fragments at m/z 113 and 85. Expected Phase II conjugation.
Taurine Conjugation +107.004 Specific to bile; negative ion mode; signature fragment. Possible, as seen with fenofibrate [3].
Sulfation +79.957 Neutral loss of 80; negative ion mode favored. Expected Phase II conjugation.
Conclusion

This application note provides a complete, industry-standard protocol for the metabolite identification of this compound. The strategy leverages UPLC-ESI-QTOF-MS for sensitive detection and multivariate data analysis for efficient metabolite hunting, moving from prediction to actual characterization [6]. Successful execution will require generating in vivo or in vitro samples, following the detailed analytical protocols, and interpreting the data against known biotransformation principles.

References

Ftaxilide solubility issues in aqueous buffer

Author: Smolecule Technical Support Team. Date: February 2026

A Systematic Approach to Solubility Issues

For a compound with unknown solubility characteristics, a systematic investigation is key. The following workflow outlines the core stages of this process.

Start Start: Compound Solubility Issue Analysis Analyze Molecular Structure Start->Analysis TechniqueSelection Select Enhancement Techniques Analysis->TechniqueSelection ExperimentalPrep Prepare Formulations TechniqueSelection->ExperimentalPrep CharEval Characterize & Evaluate ExperimentalPrep->CharEval

Techniques to Enhance Solubility and Bioavailability

When a drug's inherent solubility is poor, various formulation strategies can be employed. The table below summarizes common and effective techniques, particularly for BCS Class II and IV drugs [1].

Technique Mechanism Example (from literature) Key Consideration
Solid Dispersions [1] Drug dispersed in polymer matrix; converts crystal to amorphous state HPMC/PVP with various drugs [1] Physical stability, polymer selection
Particle Size Reduction [1] Increases surface area for dissolution Quercetin nanoparticles [1] Potential for re-agglomeration
Cyclodextrin Complexation [1] Hydrophobic drug forms inclusion complex in cyclodextrin cavity Docetaxel with modified beta-cyclodextrins [1] Stability constant of the complex
Salt Formation [1] Alters drug to ionizable salt form with higher solubility Rebamipide with counter ions [1] pH-dependent solubility
Nanocrystal Technology [1] Produces drug nanocrystals suspended in liquid Top-down/Bottom-up approaches [1] Long-term physical stability
Lipid-Based Systems [1] Drug solubilized in lipids/oils/surfactants Self-nanoemulsifying drug delivery systems (SNEDDS) [1] Compatibility with capsule shells
Lyophilization [2] Creates porous amorphous solid via freeze-drying for rapid dissolution Non-aqueous lyophilization techniques [2] Selection of solvent system

Experimental Protocol: Investigating Molecular Interactions in Solid Dispersions

Solid dispersions are a primary method for solubility enhancement. Characterizing the molecular state of the drug within the dispersion is critical for explaining performance and stability [3].

1. Preparation of Solid Dispersion (Spray Drying)

  • Procedure: Dissolve Ftaxilide and a polymer carrier (e.g., HPMC, PVP, or HPMCAS) in a suitable volatile solvent (e.g., methanol, acetone, or dichloromethane). Spray the solution through a nozzle into a heated chamber. The rapid solvent evaporation results in the formation of solid particles where the drug is dispersed at a molecular level in the polymer matrix [1].

2. Characterization of Molecular Interactions Understanding interactions between the drug and polymer helps explain dissolution performance and physical stability. The following techniques are commonly used [3]:

  • Fourier Transform Infrared (FTIR) Spectroscopy
    • Purpose: To detect the formation of hydrogen bonds or other molecular interactions.
    • Method: Prepare FTIR spectra for pure this compound, the pure polymer, and the this compound-polymer solid dispersion. Compare the spectra. A shift, reduction in intensity, or disappearance of key functional group peaks (e.g., C=O stretch, N-H stretch) in the solid dispersion spectrum indicates a molecular interaction between the drug and polymer [3].
  • Differential Scanning Calorimetry (DSC)
    • Purpose: To determine the crystallinity of the drug and its miscibility with the polymer.
    • Method: Run DSC scans for the individual components and the solid dispersion. The disappearance or significant broadening and shifting of the drug's melting endotherm in the solid dispersion suggests that the drug has converted from a crystalline to an amorphous state and is molecularly dispersed within the polymer [3].

Frequently Asked Questions (FAQs)

Q1: Why should I consider the Biopharmaceutics Classification System (BCS) for my compound? A1: The BCS classifies drugs based on their aqueous solubility and intestinal permeability. This compound likely falls into Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). Identifying this helps narrow down the most suitable formulation strategies, as the primary barrier to absorption for Class II drugs is solubility [1].

Q2: What is the most critical factor for the stability of a solid dispersion? A2: Preventing drug recrystallization is paramount. The strength of the molecular interactions (e.g., hydrogen bonding) between the drug and the polymer is a key factor in stabilizing the amorphous drug and inhibiting crystallization over time [3]. The choice of polymer is therefore crucial.

Q3: We have a tight timeline. What is a quick first approach to try and improve solubility? A3: Cosolvency is often the fastest initial approach. Try to dissolve this compound in a small amount of a water-miscible organic solvent (e.g., ethanol, PEG 400, propylene glycol) and then dilute with your aqueous buffer. This can provide a quick answer for short-term experiments, though it may not be suitable for final formulations [1].

Q4: Where can I find a detailed protocol for creating drug nanocrystals? A4: The search results mention both top-down (e.g., bead milling, high-pressure homogenization) and bottom-up (e.g., evaporative precipitation) approaches [1]. For a detailed, step-by-step protocol, I recommend searching specialized databases like Google Patents using terms like "nanocrystal preparation protocol" or "nanosuspension production."

I hope this structured guide provides a strong foundation for your technical support center. The general principles and techniques outlined here are directly applicable to troubleshooting this compound.

References

How to Identify Precipitates vs. Contamination

Author: Smolecule Technical Support Team. Date: February 2026

Before troubleshooting, it's crucial to determine if the turbidity in your culture is due to precipitation or microbial contamination. The table below outlines key differences [1].

Feature Precipitation Microbial Contamination
Appearance Crystals, amorphous particles; often static under microscope. Moving bacteria, fungal hyphae/spores; turbidity increases over time.
Microscopy Particles do not replicate. Particles replicate and increase in number.
Effect on pH Usually stable. Often decreases (medium turns yellow, becomes acidic).
Common Causes Media components (salts, metals), temperature shift, pH change. Bacteria, yeast, mold, mycoplasma.

Mycoplasma Contamination: This is a common and serious issue that is invisible under a standard light microscope. It can slow cell growth and alter metabolism. Detection requires specific methods like fluorescence staining, PCR, or dedicated mycoplasma detection kits [1].

Troubleshooting Precipitates in Cell Culture

The following workflow outlines a systematic approach to diagnose and resolve precipitation problems. The general causes and solutions mentioned in the nodes are synthesized from the troubleshooting guides found in the search results [2] [3] [1].

Start Observed Precipitation in Media Identify Identify Precipitate Start->Identify Cause1 Temperature Shift - Plasma proteins denature - Salts fall out of solution Identify->Cause1 Cause2 Evaporation - Components concentrate - Crystal formation Identify->Cause2 Cause3 Calcium Salts - Reacts with MgSO4 to form CaSO4 - Incorrect mixing order Identify->Cause3 Cause4 Metal Ions - Copper, Zinc, Iron precipitate - Especially at high pH or oxidative conditions Identify->Cause4 Cause5 Media Formulation - Complex interactions in concentrated feeds - pH instability Identify->Cause5 Solution1 Avoid extreme temp shifts and freeze-thaw cycles Cause1->Solution1 Solution2 Ensure proper incubator humidity and seal culture vessels Cause2->Solution2 Solution3 Dissolve CaCl2 separately before adding other components Cause3->Solution3 Solution4 Review metal concentrations and sequence of addition Consider chelating agents Cause4->Solution4 Solution5 Adjust formulation pH Review component compatibility Use analytical methods (ICP-MS) Cause5->Solution5

Experimental Protocols for Investigation

If the general troubleshooting above is insufficient, you can use more precise methods to identify the precipitate's composition.

1. Using Analytical Methods to Characterize Precipitates A study on concentrated cell culture media used the following protocol to identify precipitate components [4]:

  • Goal: Identify components in a complex precipitate from a custom nutrient feed.
  • Methods:
    • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To quantitatively analyze metal ions (e.g., copper, selenium, magnesium) in the precipitate.
    • X-ray Fluorescence (XRF): For elemental analysis of the solid precipitate.
    • Colorimetry: To help identify specific components based on color (see table below).
    • Turbidity Measurements: To objectively measure and compare the onset and extent of precipitation over time, rather than relying on visual inspection alone.
  • Outcome: By using these methods, researchers pinpointed key metals as the root cause and extended media shelf life by adjusting pH and component concentrations.

2. Using a Metal Precipitate Color Chart The color of a precipitate can be a quick initial clue. Here is a reference table for common metal precipitates in cell culture [1].

Color Possible Precipitate
Blue/Blue-Green Copper(II) hydroxide, Copper(II) carbonate
Brown/Red-Brown Iron(III) hydroxide, Iron(III) oxide
White Calcium phosphate, Magnesium hydroxide, Zinc carbonate
Black/Gray Copper(I) sulfide, Iron(II) oxide
Yellow Copper(I) carbonate, Zinc peroxide

3. Investigating Copper Precipitation with Pourbaix Diagrams For issues specifically with trace metals like copper, Pourbaix diagrams (which plot metal solubility against pH and potential) can be a powerful tool [5].

  • Application: These diagrams can model the solubility of trace metals during media preparation stages.
  • Protocol:
    • Model the solubility of key metals (e.g., copper) at the various pH and temperature conditions used in your media preparation.
    • Identify conditions where the metal is at risk of precipitating.
    • In parallel, conduct bench-scale experiments to mimic the temperature and pH conditions, and measure precipitation.
    • Link findings to cell culture performance, as copper deficiency caused by precipitation can lead to inconsistent cell growth and product titer [5].

Key Recommendations

To directly address your work with Ftaxilide:

  • Systematically Adjust Media: Based on the common causes, try preparing fresh media, paying close attention to the order of component addition (especially calcium and magnesium salts), and ensuring consistent storage temperature.
  • Document the Precipitate: Note its color and shape. Compare it to the color chart provided to form a hypothesis about its composition.
  • Consult the Manufacturer: For a specific compound like this compound, the most reliable information on its solubility and compatibility will come from its manufacturer or the chemical literature. They may provide a recommended solvent or vehicle.

References

Ftaxilide stock solution storage stability

Author: Smolecule Technical Support Team. Date: February 2026

Ftaxilide: Available Information

The table below summarizes the key information available from the search results.

Property Available Information Source / Notes
Product Name This compound [1]
CAS Number 19368-18-4 [1]
Molecular Formula C₁₆H₁₅NO₃ [1]
Storage Conditions Store tightly closed in a dry, cool, and well-ventilated place. General guidance from Safety Data Sheet [1].
Stock Solution Stability Information Not Available No specific data on stability in solution (e.g., DMSO) over time was found.
Recommended Stability Testing HPLC (or other validated stability-indicating methods) Suggested protocol based on standard practice for drug stability assessment.

Proposed Experimental Protocol for Stability Testing

Since direct data is unavailable, you will need to establish the stability profile for your specific conditions. Here is a general protocol you can adapt.

  • Stock Solution Preparation: Prepare your this compound stock solution at the required concentration in an appropriate solvent (e.g., DMSO). Ensure the solvent is of high quality and dry, if necessary, to minimize degradation.
  • Aliquoting and Storage: Aliquot the stock solution into small, sealed vials to prevent repeated freeze-thaw cycles and exposure to air. Store aliquots under the following conditions to assess stability:
    • -20°C or -80°C (for long-term stability)
    • +4°C (for short-term/refrigerated stability)
    • Room Temperature (e.g., ~25°C, for accelerated degradation studies)
  • Time Points: Analyze the aliquots at predetermined time points (e.g., 0, 1 day, 1 week, 2 weeks, 1 month, 3 months, 6 months, 1 year).
  • Analysis Method: Use a stability-indicating analytical method to quantify this compound and detect degradation products. High-Performance Liquid Chromatography (HPLC) with a UV/Vis detector is a standard and suitable choice for this purpose [2].
    • Compare chromatograms from stored samples with a freshly prepared standard.
    • A significant change in the peak area of this compound, or the appearance of new peaks, indicates degradation.
  • Data Recording: For each time point and storage condition, record the percentage of the parent compound (this compound) remaining. This data will allow you to build a stability profile and determine the shelf-life of your stock solutions.

Workflow for Assessing this compound Stability

The diagram below outlines the logical workflow for establishing the stability of this compound stock solutions, based on the experimental protocol.

FtaxilideStabilityWorkflow This compound Stock Solution Stability Assessment Workflow cluster_storage Storage Conditions Start Prepare this compound Stock Solution Aliquot Aliquot Solution into Sealed Vials Start->Aliquot Store Store Aliquots at Various Conditions Aliquot->Store Analyze Analyze by HPLC at Predefined Time Points Store->Analyze LongTerm -80°C / -20°C (Long-Term) ShortTerm +4°C (Short-Term) Accelerated Room Temp (Accelerated) Compare Compare with Fresh Standard Analyze->Compare Decide Determine Shelf-life & Optimal Storage Compare->Decide

Frequently Asked Questions

  • Q1: What is the recommended solvent for preparing a long-term this compound stock solution?

    • A: While specific data for this compound is unavailable, dimethyl sulfoxide (DMSO) is a very common solvent for preparing stock solutions of organic drug compounds. The general storage guidance to keep the substance in a "dry" place suggests that the compound should be protected from moisture [1]. Using anhydrous DMSO and ensuring tight sealing of containers is a prudent approach.
  • Q2: How can I detect and quantify this compound degradation?

    • A: As outlined in the protocol, HPLC is the most direct method. You should look for a decrease in the main this compound peak and/or the appearance of new peaks in the chromatogram, which represent degradation products. The study on Naproxen and Diclofenac demonstrates the effective use of HPLC for monitoring the photodegradation of pharmaceutical compounds over time [2].
  • Q3: The search results do not provide the stability data I need. What should I do next?

    • A: This is a common challenge in research. The next steps are to:
      • Consult Scientific Literature: Perform a detailed search on academic databases (e.g., SciFinder, Reaxys, PubMed) for journal articles or patents that specifically mention this compound.
      • Contact Suppliers: Reach out to chemical suppliers that offer this compound. They sometimes have technical data sheets with stability information that may not be publicly listed.
      • Conduct Your Own Study: Implement the experimental protocol provided above to generate the necessary data for your specific laboratory conditions. This is often the most reliable approach.

References

optimizing Ftaxilide concentration for antibacterial assays

Author: Smolecule Technical Support Team. Date: February 2026

Ftaxilide Chemical and Biological Data

The table below summarizes the basic information available for this compound, which is also known by its alias, Histanorm.

Property Description
CAS Number 19368-18-4 [1] [2]
Alias Histanorm [1] [2]
Molecular Formula C₁₆H₁₅NO₃ [1] [2]
Molecular Weight 269.3 g/mol [1] [2]
Purity ≥98% [2]
Reported Bioactivity Antibacterial property; used as an antiseptic. Described as a new anti-tuberculosis (TB) agent. [1] [2]
Appearance White to off-white solid powder [1] [2]
Solubility (DMSO) ≥40 mg/mL (~148.53 mM) [2]

Standard Protocol for MIC Assays

Since specific methods for this compound are not available, the following is a standardized protocol for broth microdilution MIC assays, based on current EUCAST guidelines [3]. You can adapt this general method for testing this compound.

Start Day 1: Streak strains on LB agar A Day 2: Inoculate overnight culture Start->A B Prepare Standardized Inoculum (Adjust to ~5x10⁵ CFU/mL) A->B C Prepare 2-fold serial dilutions of this compound in a microtiter plate B->C D Add bacterial inoculum to each well C->D E Incubate at 37°C for 16-20 hours D->E F Measure growth (OD600) visually or with a plate reader E->F G Determine MIC: Lowest concentration that inhibits visible growth F->G

Detailed Methodology [3]
  • Bacterial Strain Preparation

    • Day 1: Using a sterile loop, streak the bacterial strain(s) to be tested onto an LB agar plate. Incubate statically overnight at 37°C.
    • Day 2: Inoculate a liquid broth medium with several distinct colonies from the plate. Incubate overnight at 37°C with agitation.
  • Inoculum Standardization

    • Gently mix the overnight culture and measure its OD600.
    • Calculate and dilute the culture in a sterile saline solution (0.85% NaCl) to achieve a final density of approximately 5 × 10⁵ CFU/mL. This standardized inoculum should be used within 30 minutes of preparation.
  • Broth Microdilution Assay

    • Prepare a 2-fold serial dilution of this compound in a cation-adjusted Mueller-Hinton Broth (CA-MHB) in a 96-well microtiter plate. The dilution series should cover a range that will include both complete growth inhibition and uninhibited growth.
    • Add the standardized bacterial inoculum to each well containing the drug dilution and to control wells (growth control without antibiotic, sterility control without bacteria).
    • Incubate the plate at 37°C for 16–20 hours.
  • Determining the MIC Value

    • After incubation, assess bacterial growth in each well. This can be done visually or by measuring the optical density at 600 nm (OD600) with a plate reader.
    • The MIC value is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Critical Troubleshooting and FAQs

Based on general challenges in antibacterial assays, here are key considerations for working with a compound like this compound.

Question / Issue Possible Cause & Solution
No antibacterial activity is observed. The target organism may be inherently resistant. Solution: Verify this compound's reported spectrum (e.g., anti-TB activity [2]) and ensure your assay conditions (media, pH) are appropriate. Test a known susceptible control strain if available.
The MIC value is highly variable between replicates. Inconsistent inoculum density is a common cause. Solution: Precisely standardize the inoculum using OD600 and confirm the CFU/mL by spot-plating serial dilutions on agar plates [3].
The compound precipitates in the aqueous assay medium. This compound has low water solubility and is typically dissolved in DMSO [2]. Solution: Ensure the final concentration of DMSO in the assay is low (e.g., ≤1-2%) and does not affect bacterial growth. Prepare stock solutions fresh.
How do I interpret the MIC value for this compound? Unlike established antibiotics listed by the FDA [4], there are no recognized clinical breakpoints or interpretive criteria for this compound. MIC values should be reported quantitatively (in µg/mL or µM) and compared to the MICs of standard drugs or against a panel of clinical isolates to establish a potency range.

Pathways for Further Investigation

Given the limited publicly available data on this compound, the following steps may be necessary for your work:

  • Consult Patent Literature: Deeper searches in patent databases (like Google Patents) may reveal more detailed biological data and claimed uses that are not in general scientific literature [5].
  • Empirical Testing: You will likely need to determine the appropriate working concentration range for your specific bacterial strains through initial exploratory experiments.

References

General Framework for Drug Degradation Studies

Author: Smolecule Technical Support Team. Date: February 2026

The International Conference on Harmonisation (ICH) provides a structured framework for stability testing to understand a drug's degradation behavior. The following workflow outlines the core process and decision points based on ICH guidelines [1].

Start Start: Drug Degradation Study Stress Apply Stress Conditions Start->Stress Hydrolysis Hydrolysis Stress->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Stress->Oxidation Photolysis Photolysis (Light) Stress->Photolysis Thermal Thermal (Heat) Stress->Thermal Analyze Analyze Samples HPLC HPLC/UV Analyze->HPLC LCMS LC-MS/MS Analyze->LCMS Other Other Techniques Analyze->Other Identify Identify Degradation Products Conclude Conclude on Stability & Pathways Identify->Conclude Hydrolysis->Analyze Oxidation->Analyze Photolysis->Analyze Thermal->Analyze HPLC->Identify LCMS->Identify Other->Identify

Example Protocols from Related Compounds

While data on Ftaxilide is unavailable, you can adapt these established experimental protocols.

Forced Degradation Study of Epidepride

This protocol identifies the primary route of degradation for a similar compound [2].

  • Objective: To subject the drug to various stress conditions to understand its intrinsic stability and identify major degradation products.
  • Materials: Drug substance, 1N HCl, 1N NaOH, 3% H₂O₂, methanol, acetonitrile, ammonium acetate.
  • Equipment: HPLC system with UV detector, LC-MS/MS, thermostated oven.
  • Procedure:
    • Prepare a stock solution of the drug in a suitable solvent (e.g., methanol).
    • For acid and base hydrolysis, mix the drug solution with 1N HCl or 1N NaOH, respectively. Conduct tests at room temperature and monitor over time (e.g., 30 min, 1, 2, 8, 24 hours).
    • For oxidative degradation, mix the drug solution with 3% H₂O₂ and keep at room temperature, monitoring over the same intervals.
    • For thermal degradation, place the solid drug or its solution in an oven at a elevated temperature (e.g., 50°C) for a defined period.
    • Analyze all samples using HPLC (e.g., C18 column, mobile phase of methanol/acetonitrile/ammonium acetate pH 7.0, flow rate 0.5 mL/min, detection at 210 nm).
    • Use LC-MS/MS to identify the molecular weights and structures of the degradation products.
Photocatalytic Degradation of Naproxen

This protocol details a study on drug degradation under light in the presence of a catalyst [3].

  • Objective: To study the degradation kinetics and identify products under visible light.
  • Materials: Drug (e.g., 1x10⁻³ M Naproxen), photocatalyst (e.g., 50 mg of 5% copper-doped TiO₂ per 100 mL solution).
  • Equipment: Visible light source, photoreactor, magnetic stirrer, HPLC-MS/MS.
  • Procedure:
    • Prepare a drug solution at the desired concentration.
    • Adjust the solution to the optimal pH (e.g., pH 4.55 for this specific catalyst).
    • Add the photocatalyst to the solution and keep it in suspension by continuous stirring in the dark for a period to establish adsorption-desorption equilibrium.
    • Expose the mixture to visible light for the optimal duration (e.g., 3 hours). Take samples at regular intervals.
    • Analyze the samples by HPLC to determine the residual drug concentration and calculate degradation kinetics (often pseudo-first order).
    • Use LC-MS/MS to separate and identify degradation products, proposing a degradation pathway.

Frequently Asked Questions

Question Answer & Guidance
My drug is degrading in solution. How do I start investigating? Follow the ICH framework. Begin with stress testing under hydrolytic (acid/base), oxidative, thermal, and photolytic conditions to pinpoint the primary cause [2] [1].
What is the most critical parameter for photodegradation? The pH of the solution is often critical, as it can dramatically affect degradation rates and pathways [3].
How can I protect my light-sensitive drug? Consider formulating it within a drug delivery system like liposomes, niosomes, or solid lipid nanoparticles, which can shield the drug from light and improve stability [1].

Suggestions for Finding Specific Information

To locate information specifically on this compound, you could try the following:

  • Verify the compound name: Ensure the spelling is correct and that "this compound" is the standard, widely recognized name.
  • Search specialized databases: Look in chemical patent databases (e.g., Google Patents), pharmaceutical regulatory documents, or proprietary chemical compound libraries.
  • Consult related literature: Research the compound class (taxanes) or its known analogs, as their degradation pathways can offer valuable clues [4] [5] [6].

References

Understanding Cytotoxicity Assays: A Quick Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Selecting the right assay is the first critical step. The table below compares the principles and common applications of two standard assays to help you choose the most appropriate one for your research on Ftaxilide.

Assay Basic Principle What It Measures Common Applications
MTT Assay [1] [2] Metabolically active cells reduce yellow tetrazolium salt (MTT) to purple formazan crystals. Metabolic activity (indirectly correlates with the number of viable cells). Drug screening, cytotoxicity tests, cell proliferation measurement, biocompatibility testing [2].
LDH Assay [1] [3] Measures the activity of Lactate Dehydrogenase (LDH) enzyme released from the cytoplasm of damaged cells. Loss of membrane integrity (directly measures cytotoxicity). Quantifying cell death, especially in scenarios involving membrane disruption [3].

Troubleshooting Common Assay Problems

Here are some frequently encountered issues with these assays and how to resolve them.

MTT Assay Troubleshooting [2]
Problem Potential Cause Solution & Prevention
High Background Noise/Variability Inconsistent cell seeding; incomplete dissolution of formazan crystals. Optimize and maintain consistent cell seeding density. Ensure thorough mixing after adding the solubilization solution (e.g., DMSO) and inspect wells for uniform color [2].
Unexpectedly High/Low Signal Chemical interference; over- or under-seeded wells. Include proper controls: Use a "no-cell" control with the test compound to check if it directly reduces MTT. Perform a pilot experiment to determine the optimal cell density for your assay conditions [2].
Poor Reproducibility Inconsistent timing of reagent addition or mixing. Use standardized procedures and timers for all steps, from MTT addition to plate reading [2].
LDH Assay Troubleshooting [4] [3]
Problem Potential Cause Solution & Prevention
Underestimation of Cell Death Cell growth inhibition by the test compound. The control group has more cells, thus higher total LDH, making the death in treated groups seem smaller. Use a modified protocol: For each test condition, include a condition-specific high control where cells are lysed with Triton X-100. This accounts for differences in cell number due to growth inhibition and provides a more accurate percentage of dead cells [3].
Low or Unstable Signal Degradation of the LDH enzyme or detection reagents. Prepare reagents fresh and follow kit instructions. Note that LDH in culture medium is stable for about one week at room temperature and three weeks at 2-8°C. Avoid freezing the samples [4].
Inaccurate High Control Inefficient cell lysis with Triton X-100. Ensure the lysis agent is mixed thoroughly into the well to achieve complete cell lysis for an accurate maximum LDH release value [3].

Experimental Workflow for Cytotoxicity Testing

The following diagram outlines a generalized workflow for conducting and troubleshooting a cytotoxicity experiment. You can use this as a logical guide when planning your experiments with this compound.

Start Start Cytotoxicity Experiment Plan Plan Experiment (Assay Selection, Controls, Replicates) Start->Plan Execute Execute Assay Protocol Plan->Execute Data Collect Raw Data Execute->Data Analyze Analyze and Interpret Data Data->Analyze Problem Unexpected Result? Analyze->Problem Troubleshoot Troubleshoot Problem Problem->Troubleshoot Yes Success Reliable Data Obtained Problem->Success No Troubleshoot->Plan Refine Protocol

Key Takeaways for Your Research on this compound

  • Assay Choice is Critical: If this compound is suspected to primarily inhibit cell growth rather than directly kill cells, the standard LDH assay may be misleading. In such cases, the modified LDH protocol with condition-specific controls is highly recommended [3].
  • Controls are Non-Negotiable: Always include the full suite of controls—untreated cells (viability control), blank medium (background control), and a known cytotoxic agent (positive control). For colored compounds like this compound, a "no-cell" control with the compound is essential to rule out assay interference [2].
  • Complementary Assays: No single assay gives a complete picture. Consider using two assays with different mechanisms (e.g., MTT for metabolic activity and LDH for membrane integrity) to cross-verify your results for this compound [1] [3].

References

Ftaxilide analytical method development

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are some common issues and solutions modeled after challenges in pharmaceutical analysis:

Q: The UV absorption spectra of the two active ingredients in my formulation show significant overlap. How can I resolve this for simultaneous determination?

A: This is a common challenge. You can employ derivative spectrophotometry to resolve the overlapping spectra. The following methods have been successfully used for other drug combinations [1]:

  • Second Derivative with Zero-Crossing Method (2D): Transform the zero-order absorption spectra to their second-order derivative. You can then measure each component at a wavelength where the other shows a zero-crossing point, effectively eliminating its interference [1].
  • First Derivative of Ratio Spectra Method (1DD): Divide the zero-order spectrum of each drug by a carefully selected divisor spectrum of the other drug to create ratio spectra. Then, transform these ratio spectra to their first-order derivative for measurement at selective wavelengths [1].

Q: What are the key parameters I need to validate for a new analytical method?

A: You should validate your method according to ICH guidelines. The table below summarizes the core parameters and what they assess, based on standard practice [1].

Validation Parameter Purpose
Linearity To ensure the analytical response is proportional to the concentration of the analyte.
Accuracy To measure the closeness of the results to the true value.
Precision To measure the degree of repeatability of the measurements.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.
Selectivity The ability to assess the analyte unequivocally in the presence of other components like excipients.

Experimental Protocol: Resolving Overlapping UV Spectra

The workflow below outlines the general process for developing a method using derivative spectrophotometry, based on published approaches for other drugs [1]. You can adapt this workflow for your specific compound, "Ftaxilide."

G Start Start: Overlapping UV Spectra A Prepare standard solutions of individual components Start->A B Record zero-order absorption spectra A->B C Spectral Overlap Resolved? B->C D1 Apply Second Derivative with Zero-Crossing Method C->D1 No D2 Apply First Derivative of Ratio Spectra Method C->D2 No E Select optimal wavelength for each component D1->E D2->E F Construct calibration curve and derive regression equation E->F G Validate method per ICH guidelines F->G End Method Ready for Analysis G->End

Here is a detailed breakdown of the key steps in the workflow:

  • Sample Preparation: Prepare stock solutions of the pure drug substances. For example, dissolve an accurately weighed quantity (e.g., 0.01g) in a suitable solvent like methanol in a 100-mL volumetric flask to make a 100 µg/mL stock solution. Make further serial dilutions from this stock for analysis [1].
  • Spectra Recording: Record the zero-order absorption spectra (from 200-400 nm) of the dilutions against a solvent blank [1].
  • Second Derivative Method (2D):
    • Transform the recorded spectra to their second-order derivative (using Δλ = 4 and a scaling factor of 100 is common).
    • Analyze the derivative spectra to find a wavelength where the derivative for one component is zero (zero-crossing) while the other shows a measurable amplitude. Use these wavelengths for quantification [1].
  • First Derivative of Ratio Spectra (1DD):
    • Divide the zero-order spectrum of the drug of interest by a carefully chosen divisor, which is a standard spectrum of the interfering compound. The concentration of this divisor (e.g., 25 µg/mL of the interferent) needs to be optimized.
    • Transform the resulting ratio spectrum to its first-order derivative (using Δλ = 4 and a scaling factor of 100).
    • Measure the amplitude at a selected wavelength where the signal is stable and specific to the target drug [1].
  • Method Validation: As shown in the FAQ table, proceed to fully validate the method by testing its linearity, accuracy, precision, and other parameters as per ICH guidelines [1].

Troubleshooting Common Spectral Analysis Issues

The following flowchart can help you diagnose and solve common problems that arise during method development.

G Problem Common Problem P1 Poor Linearity in calibration Problem->P1 P2 Low Sensitivity (High LOD/LOQ) Problem->P2 P3 Interference from Excipients Problem->P3 P4 Noise in Derivative Spectra Problem->P4 S1 Check purity of standards. Verify dilution accuracy. Ensure suitable concentration range. P1->S1 S2 Optimize divisor concentration (1DD method). Adjust derivative parameters (Δλ and scaling factor). P2->S2 S3 Verify method selectivity. Use a placebo blank to confirm no interference at measurement λ. P3->S3 S4 Use higher purity solvents. Ensure instrument is warmed up and properly maintained. P4->S4 Solution Potential Solution

References

HPLC Troubleshooting Guide for Analysts

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes common HPLC issues, their potential causes, and recommended actions.

| Problem Symptom | Potential Causes | Troubleshooting Actions | | :--- | :--- | :--- | | Peak Tailing |

  • Column degradation (e.g., loss of C18 ligands)
  • Silanol interactions with basic analytes
  • Dead volume in system
|
  • Check column performance with a test mixture.
  • Use a column designed for basic compounds.
  • Check and tighten all fittings.
| | Retention Time Drift |
  • Mobile phase evaporation or degradation
  • Column temperature instability
  • Insufficient column equilibration
|
  • Prepare fresh mobile phase daily; use sealed bottles.
  • Ensure column oven is functioning correctly.
  • Allow more time for equilibration after mobile phase changes.
| | Pressure Fluctuations |
  • Blocked inlet frit
  • Pump seal failure
  • Formation of gas bubbles
|
  • Filter samples; flush or replace guard column.
  • Inspect and replace pump seals if necessary.
  • Degas mobile phases thoroughly.
| | No Peaks or Low Response |
  • Detector lamp failure
  • Incorrect detector wavelength
  • Analyte not eluting from column
|
  • Check lamp hours and energy; replace if needed.
  • Verify analyte's UV spectrum and set optimal wavelength.
  • Check sample preparation and dilution.
| | Poor Resolution |
  • Inadequate mobile phase strength
  • Incorrect mobile phase pH
  • Column selectivity not suitable for analytes
|
  • Optimize organic solvent percentage (e.g., acetonitrile).
  • Adjust pH to suppress analyte ionization if needed [1].
  • Screen different column chemistries (C18, phenyl, etc.) [2].
|

AQbD Workflow for HPLC Method Development

Since a predefined method for Ftaxilide is unavailable, a systematic development approach is recommended. The flow diagram below outlines a modern, robust strategy based on Analytical Quality by Design (AQbD) principles [3].

This AQbD framework ensures the method is robust, reproducible, and fit-for-purpose from the start. Here is a breakdown of the key steps:

  • Define the Analytical Target Profile (ATP): Clearly state the method's purpose. For this compound, this could be "to quantify the active pharmaceutical ingredient and its major degradants in a bulk drug substance with a precision of ±2% and an accuracy of 98-102%."
  • Identify Critical Quality Attributes (CQAs): These are the performance metrics that define a successful separation. Key CQAs for HPLC are Resolution (Rs), Tailing Factor (Tf), and Plate Count (N).
  • Risk Assessment and DoE: Use a risk assessment (like an Ishikawa diagram) to identify factors that most impact CQAs. Then, systematically optimize these Critical Method Parameters (CMPs) using Design of Experiments (DoE), which is more efficient than testing one variable at a time [3]. Common CMPs include:
    • Mobile Phase Composition: Ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer.
    • Buffer pH: Critical for ionizable compounds; even small changes can drastically alter selectivity [1].
    • Column Temperature
    • Stationary Phase: Different column chemistries (C8, C18, phenyl, etc.) can be screened [2].
  • Method Validation: Once optimized, the method must be validated according to International Council for Harmonisation (ICH) guidelines. The table below outlines the key parameters to validate [1].
Validation Parameter Objective Typical Acceptance Criteria
Accuracy Measure closeness to true value Recovery: 98–102%
Precision (Repeatability) Measure agreement under same conditions RSD ≤ 1.0% for assay
Linearity Ability to get proportional results to analyte concentration Correlation coefficient (r²) ≥ 0.999
Specificity Resolve and measure analyte despite impurities No interference from placebo, degradants
Range Interval between upper and lower analyte levels Confirms linearity, accuracy, and precision
Robustness Resilience to small, deliberate method variations System suitability tests pass

Key Considerations for this compound Method Development

Given the lack of specific data, here are practical steps to begin:

  • Start with Reverse-Phase (RP-HPLC): This is the most common mode for pharmaceutical analysis. A good starting point is a C18 column (150 mm x 4.6 mm, 5 µm) with a mobile phase of acetonitrile and a phosphate or ammonium acetate buffer [1].
  • Leverage Automated Scouting: If available, use automated column and solvent switching systems to efficiently screen different conditions [2].
  • Consult Broader Literature: Research the chemical structure of this compound. If it is similar to a known class of compounds (e.g., fibrates, sulfonylureas), look for HPLC methods for those compounds as a starting template.
  • Embrace Green Chemistry Principles: Consider replacing toxic solvents like acetonitrile with greener alternatives, such as ethanol, where possible. Modern AQbD approaches actively incorporate this [3].

References

Ftaxilide purity verification methods

Author: Smolecule Technical Support Team. Date: February 2026

Ftaxilide: Key Chemical Identifiers

Before conducting experiments, you can confirm you have the correct compound using these basic identifiers from supplier databases [1] [2] [3]:

Property Description
CAS Number 19368-18-4 [1] [2] [4]
Molecular Formula C₁₆H₁₅NO₃ [2] [4] [3]
Molecular Weight 269.30 g/mol [2] [4] [3]
Synonyms Histanorm [3]
Appearance White to off-white solid [2] [3]
SMILES O=C(O)C1=CC=CC=C1C(NC2=C(C)C=CC=C2C)=O [2]
Handling Note For research use only; not for human consumption [2] [3]

A Framework for Purity Verification

Without specific protocols for this compound, the general approach to small molecule purity verification relies on a combination of analytical techniques. The diagram below illustrates how these methods work together in a logical workflow.

Ftaxilide_Purity_Workflow Start Sample: this compound NMR Nuclear Magnetic Resonance (NMR) Start->NMR HPLC High-Performance Liquid Chromatography (HPLC) Start->HPLC MS Mass Spectrometry (MS) Start->MS MeltingPoint Melting Point Determination Start->MeltingPoint ID_Conf Structural Identity & Isomeric Purity NMR->ID_Conf Purity_Quant Quantitative Purity & Impurity Profile HPLC->Purity_Quant Comp_Conf Composition & Molecular Mass MS->Comp_Conf Phys_Prop Physical Purity & Crystallinity MeltingPoint->Phys_Prop Conclusion Comprehensive Purity Assessment ID_Conf->Conclusion Purity_Quant->Conclusion Comp_Conf->Conclusion Phys_Prop->Conclusion

The methods referenced in the diagram are standard for pharmaceutical analysis, though the search results did not contain specific experimental parameters for this compound.

  • Structural Confirmation: Techniques like ¹H NMR are used to verify the molecular structure of a compound [4]. A published spectrum for this compound (CAS 19368-18-4) is listed, which you could use as a reference to compare against your own sample's spectrum [4].
  • Purity and Impurity Profiling: Chromatographic methods like HPLC are the standard for separating and quantifying the main compound from its impurities. The search results did not provide a specific HPLC method for this compound.
  • Composition and Mass Analysis: Mass Spectrometry confirms the molecular weight of the compound and its fragments. The search results confirm the theoretical molecular weight of this compound is 269.30 g/mol [2] [4] [3], which is the value your MS data should reflect.
  • Physical Property Checks: Melting point determination is a classical method to assess the purity and crystallinity of a solid compound. A sharp, well-defined melting point that matches the literature value is a good initial indicator of purity.

Troubleshooting Common Scenarios

Here are answers to potential FAQs based on common laboratory challenges:

  • Low Purity by HPLC: If your sample shows numerous or large impurity peaks, consider purifying it using standard techniques like recrystallization (common for solid compounds) or preparatory-scale HPLC. The solvent DMSO is commonly used to dissolve this compound for experiments [2] [3].
  • NMR Spectrum Doesn't Match: First, ensure your sample is pure. Impurities can distort the spectrum. If the problem persists, verify the solvent used for the reference spectrum and that your instrument is correctly calibrated.
  • Unexpected Analytical Results: Consistently confirm the identity of your material against its basic chemical descriptors (CAS number, molecular formula, etc.) [1] [2] [3] to rule out issues with the starting material itself.

References

Ftaxilide stability under different pH conditions

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical Properties of Ftaxilide

The table below summarizes the key baseline properties of this compound, which are foundational for designing stability studies [1] [2] [3].

Property Value
CAS Number 19368-18-4
Molecular Formula C₁₆H₁₅NO₃
Molecular Weight 269.30 g/mol
Melting Point 188-189 °C
XLogP3 (Predicted) 3.45
pKa (Predicted) 3.45 ± 0.36
Chemical Name 2-[(2,6-dimethylphenyl)carbamoyl]benzoic acid

Experimental Guidance for pH Stability Studies

Since direct stability data is unavailable, here are methodologies and troubleshooting guides for determining it.

Suggested Experimental Workflow

The following diagram outlines a recommended workflow for conducting a pH stability study for this compound.

Start Start pH Stability Study Prep Prepare Stock Solution (DMSO, ~40 mg/mL) Start->Prep Dilute Dilute into Buffer Solutions Prep->Dilute Incubate Incubate at Conditions (e.g., 37°C, various time points) Dilute->Incubate Analyze Analyze Samples (HPLC, UPLC-MS) Incubate->Analyze Data Collect and Interpret Data Analyze->Data End Report Findings Data->End

Detailed Protocols & Troubleshooting

FAQ 1: How should I prepare this compound stock solutions for stability studies? this compound has moderate solubility in DMSO. For a 10 mM stock solution, dissolve 2.69 mg of this compound in 1 mL of DMSO. Gently vortex and warm if necessary to achieve complete dissolution [2].

  • Troubleshooting: Precipitation during dilution
    • Problem: The compound precipitates when the DMSO stock is added to aqueous buffers.
    • Solution: This is common for compounds like this compound. Pre-wet the pipette tip with DMSO before aspirating the stock. Add the stock solution to the buffer slowly while vortexing vigorously to ensure homogeneous mixing. Consider using co-solvents (e.g., a small percentage of acetonitrile) in the buffer, provided they do not interfere with the stability-indicating assay.

FAQ 2: What analytical methods are suitable for quantifying this compound and its degradants? High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method.

  • Sample Preparation: Withdraw aliquots from stability samples at predetermined time points. Dilute if necessary to fall within the calibration curve range. Filter through a 0.22 µm or 0.45 µm membrane to remove particulates.
  • Recommended HPLC Conditions (Generic):
    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
    • Mobile Phase: Gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid)
    • Flow Rate: 1.0 mL/min
    • Detection: UV spectrum, 210-280 nm
  • Method Validation: The method must be stability-indicating, meaning it can separate this compound from its degradation products. This is confirmed by forcibly degrading samples (e.g., with acid, base, heat, oxidant) and verifying baseline separation between peaks.

FAQ 3: What is a standard protocol for forced degradation studies across a pH range? Forced degradation helps identify potential degradation products and understand degradation kinetics [4].

  • Buffer Preparation: Prepare a series of standard buffers (e.g., pH 1.2, 4.0, 7.4, 9.0). Ensure consistent ionic strength.
  • Experimental Setup:
    • Dilute the DMSO stock solution 100-fold into each buffer (final DMSO concentration ~1%). Also, prepare a control sample in DMSO only.
    • Incubate the solutions at a constant temperature (e.g., 37°C or 60°C for accelerated studies).
    • Collect samples in triplicate at time zero and at regular intervals thereafter (e.g., 1, 2, 4, 8, 24 hours).
  • Data Analysis: Plot the percentage of this compound remaining (calculated from HPLC peak area) versus time for each pH condition. This allows for the determination of degradation rates and half-lives.

Formulation Strategies Based on Stability Findings

Once you have stability data, you can use the following decision guide to identify suitable formulation pathways.

Start2 Based on pH Stability Profile Q1 Is this compound stable in acidic conditions? Start2->Q1 Q2 Is this compound stable in intestinal pH? Q1->Q2 Yes Solid Develop Enteric-Coated Solid Dosage Form Q1->Solid No Liquid Develop Oral Suspension (with protective excipients) Q2->Liquid No Parenteral Develop Lyophilized Powder for Reconstitution Q2->Parenteral Yes

Supporting Formulation Details:

  • For Oral Suspensions (if unstable in gastric acid): Suspend this compound in a vehicle containing a buffering agent (e.g., citrate or phosphate) to maintain a neutral pH in the microenvironment. Use suspending agents like sodium carboxymethyl cellulose (0.5%-1.0%) to ensure uniformity [2].
  • For Lyophilized Powders: Lyophilization (freeze-drying) is excellent for water-sensitive drugs. Dissolve this compound in a suitable organic solvent (e.g., tert-butanol), freeze, and then dry under vacuum to create a stable, readily reconstitutable solid cake [4].

References

Frequently Asked Questions (FAQs)

Author: Smolecule Technical Support Team. Date: February 2026

Question Answer & Key Data
What is Ftaxilide's solubility in DMSO? Soluble to at least 40 mg/mL (~148.53 mM) [1].
How should I store this compound? Powder: -20°C (3 years) or 4°C (2 years). Solution: -80°C (6 months) or -20°C (1 month). Avoid repeated freeze-thaw cycles [1].
What are recommended formulations for in vivo studies? Multiple solvent systems are suggested. See table below for details [1].
The compound precipitates in my aqueous buffer. What can I do? Ensure you are using a freshly prepared stock solution in a pure solvent like DMSO. For aqueous work, use one of the recommended in vivo formulations which include solubilizing agents [1].

Experimental Protocols & Data

Solubility & Preparation for In Vivo Studies

This compound has low water solubility, so specific formulations are needed for in vivo experiments. Below are methods adapted from the supplier's data [1].

Stock Solution Preparation:

  • To prepare a 10 mM stock solution, add 2.69 mg of this compound to 1 mL of DMSO.
  • Vortex or sonicate until completely dissolved.
  • Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

*In Vivo* Formulation Guide: The table below lists various formulations. "Injection Formulation 3" is an example of a simple, non-aqueous system.

Formulation Name Composition (Example for 1 mL final volume) Notes / Application
Injection Formulation 1 100 µL DMSO + 50 µL Tween 80 + 850 µL Saline For IP/IV/IM/SC injection [1].
Injection Formulation 3 100 µL DMSO stock + 900 µL Corn Oil Simple oil-based solution [1].
Oral Formulation 1 Suspend 2.5 mg this compound in 1 mL of 0.5% CMC Na solution Aqueous suspension for oral administration [1].
General Solubility Troubleshooting Workflow

For visualizing the decision-making process when preparing this compound for experiments, the following workflow can be a helpful guide. It is based on standard laboratory practice for handling compounds with low aqueous solubility.

G Start Start: Prepare this compound InVivo Is the experiment for in vivo use? Start->InVivo UsePreForm Use a pre-defined in vivo formulation (Refer to Formulation Table) InVivo->UsePreForm Yes InVitroAq Is the final solution aqueous? InVivo->InVitroAq No Success Success: Ready for experiment UsePreForm->Success MakeStock 1. Make concentrated stock in pure DMSO (e.g., 10-40 mg/mL) InVitroAq->MakeStock Yes InVitroAq->MakeStock No (e.g., in DMSO) Dilute 2. Dilute stock into aqueous buffer slowly with vigorous vortexing MakeStock->Dilute CheckClarity 3. Check for precipitation (clear solution vs. cloudy) Dilute->CheckClarity Precipitates Problem: Compound precipitates CheckClarity->Precipitates Cloudy CheckClarity->Success Clear TryFormulation Try an in vivo formulation as a solubilizing agent Precipitates->TryFormulation TryFormulation->Success

Figure 1. This compound Solubility Troubleshooting Workflow

Molecular Pathway & Interaction Context

While a direct signaling pathway for this compound was not identified, it is classified as a new anti-tuberculosis agent [1]. The diagram below visualizes the general process of how a small molecule drug candidate like this compound engages with a biological system, from administration to its intended effect on a pathogen.

G Formulation Formulation & Solvent Admin Administration (e.g., Oral, Injection) Formulation->Admin Solubility Solubility & Bioavailability Admin->Solubility Compound This compound Solubility->Compound Target Mycobacterial Target Compound->Target Effect Inhibition & Anti-TB Effect Target->Effect

Figure 2. Generalized Drug Action Pathway for an Anti-TB Agent

Experimental Design Notes

  • Start with Recommended Formulations: For the highest chance of success, particularly in in vivo studies, begin testing with the formulations provided in the table above [1].
  • Confirm Physical State: After preparing any solution or suspension, visually inspect it for clarity or the presence of undissolved particles before use in an experiment.
  • Positive Control: Whenever troubleshooting solubility issues, include a known soluble compound in your experimental setup to confirm that any observed lack of effect is due to the compound's activity and not its solubility.

References

Filter Compatibility by Solvent

Author: Smolecule Technical Support Team. Date: February 2026

Ftaxilide has a reported solubility of 55 mg/mL in DMSO [1]. The following table summarizes the chemical compatibility of various filter materials with DMSO and other common solvents, based on manufacturer data [2] [3].

Filter Material Chemical Compatibility with DMSO Notes
PTFE (Polytetrafluoroethylene) Excellent [2] [3] Recommended first choice; chemically inert.
PVDF (Polyvinylidene Fluoride) Excellent [2] [3] Good alternative to PTFE.
H-PTFE (Hydrophilic PTFE) Excellent [2]
Polypropylene (PP) Excellent [2]
Glass Fiber Excellent [2]
Nylon Poor [2] [3] Not recommended; may degrade.
PES (Polyethersulfone) Poor [2] [3] Not recommended; may degrade.
Cellulose Acetate (CA) Poor [3] Not recommended; may degrade.

Experimental Workflow for Filter Compatibility Testing

When specific compatibility data is unavailable, a verification test is recommended. The diagram below outlines a general workflow for assessing filter compatibility with your drug-solvent solution.

Start Prepare this compound Solution (Solvent: DMSO) A Select Test Filters (PTFE, PVDF, PP) Start->A B Filter Solution Observe process A->B C Analyze Filtrate (HPLC, Visual Inspection) B->C End Document & Select Filter C->End

Procedure:

  • Prepare Solution: Dissolve this compound in DMSO to your desired working concentration [1].
  • Filter Selection: Choose small, disposable filter units (e.g., 25 mm diameter) made of PTFE, PVDF, and PP for parallel testing.
  • Filtration & Observation: Pass the solution through each filter. Note the flow rate and observe for any visible issues like discoloration, swelling, or deformation of the filter membrane.
  • Analysis:
    • Visual Inspection: Check the filtrate for clarity and the absence of particles.
    • HPLC Analysis: Compare the chromatogram of the filtrate with a standard solution that was not filtered. Look for changes in the main peak or the appearance of new peaks, which could indicate degradation or leachates.

Frequently Asked Questions

What is the best filter size for a small-volume laboratory experiment?

For small-volume experiments (typically 1-50 mL), syringe filters with a diameter of 13 mm, 17 mm, or 25 mm are commonly used. The 25 mm size offers a good balance between sufficient filtration surface area and minimal hold-up volume.

My filtrate appears cloudy. What could be the cause?

Cloudiness can indicate several issues:

  • Filter Incompatibility: The filter membrane may be dissolving or reacting with the solvent.
  • Precipitation: The compound may be precipitating out of solution, potentially due to rapid dilution or a solvent shift.
  • Filter Blockage: The filter may be clogged by undissolved particles, causing channeling.
The filtration process is very slow. How can I improve it?

Slow flow rates can be addressed by:

  • Using a filter with a larger surface area (e.g., switching from 13 mm to 25 mm).
  • Ensuring your solution is fully dissolved and pre-filtered if necessary to remove large particulates.
  • Applying gentle pressure, but avoid excessive force that could damage the filter.
How can I confirm the stability of this compound after filtration?

The most reliable method is chemical analysis, such as HPLC with UV/Vis or MS detection. Compare the pre- and post-filtration samples to check for any changes in the drug's purity, the formation of degradation products, or a change in concentration.

Key Takeaways for Your Experiment

  • PTFE is the most reliable choice for filtering this compound in DMSO based on general chemical compatibility charts [2] [3].
  • Avoid Nylon and PES filters as they are not compatible with DMSO [2] [3].
  • Always perform a compatibility test when working with critical samples for the first time to ensure filter suitability and solution stability.

References

Understanding Plasma Protein Binding Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Question: Why should we optimize Plasma Protein Binding (PPB), and what is the key parameter to track?

Optimizing PPB is crucial because it directly influences a drug's pharmacokinetics (PK), efficacy, and safety. The fraction unbound in plasma (fu,p) is the most important parameter, as it is the unbound drug that is pharmacologically active [1] [2]. Strategically modulating fu,p can help achieve a suitable effective half-life and improve the therapeutic profile [1]. The optimization strategy is not always to simply increase fu,p; it depends on the drug's clearance mechanism. For drugs with high intrinsic clearance, a lower fu,p can actually be beneficial to reduce total clearance and extend half-life [1].

Question: What are the primary high-throughput experimental methods for measuring PPB?

Two primary high-throughput methods are widely used for screening PPB in drug discovery:

Method Key Principle Key Advantages Reference
Equilibrium Dialysis with LC-MS Separation of buffer and plasma chambers by a semi-permeable membrane; at equilibrium, fu is the ratio of compound concentration in the buffer chamber to the plasma chamber [3]. Considered the gold standard; enables sample pooling (measuring 10+ compounds simultaneously) for high-throughput; suitable for limited plasma volumes (e.g., mouse plasma) [3]. [3]
Native Mass Spectrometry (Native MS) Uses gentle electrospray ionization to transfer native protein-ligand complexes from solution into the gas phase, preserving non-covalent interactions for analysis [4]. Provides additional information on binding stoichiometry and thermodynamics; requires only picomoles of material; no need for labeling [4]. [4]

The following workflow illustrates how these key techniques can be integrated into a drug discovery pipeline for PPB screening:

Start Compound Library HTS High-Throughput Screening Start->HTS MS Equilibrium Dialysis with LC-MS/MS HTS->MS Primary Hit Compounds Data f_u,p Data & PK Modeling MS->Data NativeMS Native MS for Binding Characterization NativeMS->Data Detailed Binding Affinity Optimization Medicinal Chemistry Optimization Data->Optimization Structure-Binding Relationship Analysis Goal Candidate with Optimal PK/PD Profile Data->Goal Optimization->NativeMS Optimized Compounds

Experimental Protocols & Best Practices

Question: Can you provide a detailed protocol for Equilibrium Dialysis with LC-MS?

The following protocol is adapted from a published high-throughput method [3].

  • 1. Equipment & Reagents:

    • Equilibrium Dialysis Device: A 96-well format dialyzer is recommended.
    • Membrane: Use a semi-permeable membrane with an appropriate molecular weight cutoff (typically 12-14 kDa).
    • Buffer: Phosphate-buffered saline (PBS) at pH 7.4 is standard. Note: The choice of buffer is critical. Use a buffer designed to minimize pH shifts in plasma during dialysis to avoid artifacts in fu measurement [3].
    • Plasma: Human or species-specific plasma.
    • LC-MS/MS System: For quantitative bioanalysis.
  • 2. Sample Preparation & Pooling:

    • Prepare stock solutions of test compounds in DMSO.
    • For high-throughput, use a sample pooling approach. A test set showed that at least 10 structurally diverse compounds can be pooled and measured simultaneously with good accuracy (R² > 0.95 compared to single compound measurements) [3].
    • Spike the compound pool into plasma to achieve a final concentration (e.g., 1-5 µM) and a DMSO concentration <1-2%.
  • 3. Dialysis Procedure:

    • Load the plasma-compound mixture into the donor chamber (e.g., 100 µL).
    • Load the buffer into the receiver chamber (e.g., 100 µL).
    • Seal the plate and incubate with gentle shaking for 4-6 hours at 37°C. The incubation time should be determined empirically to ensure equilibrium is reached.
  • 4. Post-Dialysis Analysis:

    • After incubation, withdraw aliquots from both the buffer and plasma chambers.
    • Analyze the samples using a rapid, generic LC-MS/MS method.
    • The fraction unbound (fu) is calculated as: fu (%) = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) × 100 [3].

Question: What are common issues with the equilibrium dialysis assay and how can we troubleshoot them?

The table below outlines common problems and their solutions.

Problem Potential Cause Troubleshooting Solution
Low Recovery Non-specific binding to the device or membrane; compound instability. Use devices with low-binding materials; include a control well to measure recovery; test compound stability in plasma.
pH Shift Use of a standard phosphate buffer that cannot maintain pH in the presence of plasma CO2 [3]. Use the specialized buffer described in the literature that minimizes pH shifts, which is especially critical for ionizable compounds [3].
Inconsistent fu Values Equilibrium not reached; leakage between chambers; volume shifts. Validate equilibrium time for NCEs; check membrane integrity; measure final chamber volumes to correct for volume shifts.
Ion Suppression in MS High salt concentration from the buffer. Investigate the ionic strength of different buffers and dilute samples if necessary to reduce ion suppression [3].

In Silico Prediction of PPB

Question: How can we computationally predict fu,p early in discovery?

Machine learning (ML) models are powerful tools for the in silico prediction of fu,p. A recent approach using Automated Machine Learning (AutoML) on a large dataset of 5,471 compounds achieved a high coefficient of determination (R² = 0.85) on test data [2].

  • Data & Descriptors: The model was trained using PubChem fingerprints (881 binary values representing chemical structure) calculated from the SMILES strings of the compounds, avoiding complex molecular descriptors [2].
  • Workflow: The process involves data set preparation from sources like ChEMBL, calculation of PubChem fingerprints, and model construction using AutoML frameworks like auto-sklearn, which automatically identifies the best model and hyperparameters [2].
  • Application: This model can be used to prioritize compounds for synthesis and guide medicinal chemistry efforts by predicting fu,p before a compound is ever made.

Key Considerations and Disclaimer

The information provided here is a synthesis of current scientific literature for technical guidance and troubleshooting. It is not a substitute for laboratory standard operating procedures.

  • Validation is Critical: All experimental protocols, especially high-throughput and in silico methods, must be rigorously validated in your own laboratory context before being used for critical decision-making.
  • Consult Original Sources: For complete methodological details, please refer to the original research articles cited.

References

Ftaxilide vs standard tuberculosis drugs efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Current Landscape of Tuberculosis Treatment

Recent guidelines, particularly a major update published in late 2024, have shifted treatment towards shorter, all-oral regimens for both drug-susceptible (DS-TB) and drug-resistant TB (DR-TB) [1] [2]. The most significant advances are in the treatment of multidrug-resistant (MDR) and rifampin-resistant (RR) TB.

The table below summarizes the key, currently recommended regimens for drug-resistant TB, which represent the modern standard of care for comparison.

Regimen Name Drug Components Indication Treatment Duration Key Trial Evidence
BPaLM [1] [2] Bedaquiline, Pretomanid, Linezolid, Moxifloxacin RR/MDR-TB, fluoroquinolone-susceptible 6 months Clinical trials demonstrating efficacy vs. longer (15+ month) regimens
BPaL [1] [2] Bedaquiline, Pretomanid, Linezolid RR/MDR-TB with fluoroquinolone resistance or intolerance 6 months Nix-TB, ZeNix; showed ~90% cure for XDR-TB [3] [4]
BEAT-TB Regimen [5] Bedaquiline, Delamanid, Linezolid, (Levofloxacin/Clofazimine) MDR/RR-TB 6 months BEAT-TB clinical trial (NCT04062201)
Modified 9-month Regimens [5] Based on newer drugs (e.g., Bedaquiline, Delamanid) MDR/RR-TB without fluoroquinolone resistance 9 months endTB clinical trial (NCT02754765)

Standardized Efficacy Assessment Protocols

In clinical trials, the efficacy of tuberculosis drug regimens is evaluated using standardized methodologies and endpoints. The protocols below are representative of those used to generate the data for the regimens listed above.

  • Primary Efficacy Endpoint: Sputum Culture Conversion [6]

    • Objective: To measure the time until a patient's sputum samples convert from positive to negative for M. tuberculosis culture.
    • Methodology:
      • Sample Collection: Sputum is collected from patients at predefined intervals (e.g., monthly).
      • Processing & Culture: Samples are processed and cultured in liquid (e.g., MGIT 960 system) and/or on solid (e.g., Lowenstein-Jensen) media [7].
      • Monitoring: Time to culture conversion is a key metric. Successful conversion is typically defined as two consecutive negative cultures taken at least 7 days apart.
    • Outcome Measure: The proportion of patients with culture conversion at critical time points (e.g., at 2 months) is a common indicator of regimen effectiveness.
  • Defining Treatment Success [7]

    • Final Outcome Assessment: This is determined at the end of treatment and during a post-treatment follow-up period (often 12 months).
    • Criteria:
      • Cure: A patient who completes treatment with a negative final sputum culture.
      • Treatment Completion: Finishing treatment without meeting the cure criteria but without evidence of failure.
      • Failure: A positive sputum culture at or after 5 months of treatment.
      • Relapse: A patient who becomes culture-positive again after being classified as cured or treatment completed during the follow-up period.
    • Composite "Success" Rate: The sum of "cure" and "treatment completion" is often reported as the overall success rate of a regimen.

The following workflow visualizes the typical pathway of a patient in a TB clinical trial, from diagnosis through to the final assessment of treatment outcome.

Start Patient Diagnosis & Eligibility Screening A Baseline Assessment: Sputum Smear/Culture (+) Start->A B Randomization to Treatment Arm A->B C Initiate TB Drug Regimen (under observation) B->C D On-Treatment Monitoring: Monthly Sputum Culture C->D E Endpoint 1: Time to Sputum Culture Conversion D->E F Complete Treatment Course E->F G Final Outcome Assessment: Cure, Completion, or Failure F->G H Post-Treatment Follow-up (e.g., 12 months) G->H I Endpoint 2: Relapse Assessment H->I End Final Treatment Success Outcome I->End

Recommendations for Further Research

Given that "Ftaxilide" is not listed in current guidelines or clinical trial landscapes [1] [3] [4], you may find it helpful to:

  • Verify the compound name: The name "this compound" may be a code name, developmental designation, or a compound from a specific regional context. Checking patent databases or non-English language literature might yield results.
  • Consult earlier research: Explore scientific databases for pre-clinical or early-phase clinical trials that may not yet be reflected in formal treatment guidelines.

References

Ftaxilide compared to isoniazid antimycobacterial activity

Author: Smolecule Technical Support Team. Date: February 2026

Isoniazid: Mechanism of Action and Resistance

Isoniazid (INH) is a first-line prodrug antibiotic used to treat tuberculosis. The following diagram illustrates its activation and mechanism of action, as well as the primary pathway for bacterial resistance.

G Isoniazid Mechanism of Action and Resistance A Isoniazid (INH) Prodrug B Activation by Mycobacterial KatG Enzyme A->B C INH-NAD Adduct Forms B->C D Inhibition of InhA (Enoyl-ACP Reductase) C->D E Blocks Mycolic Acid Synthesis D->E F Bacterial Cell Lysis and Death E->F X katG Gene Mutation (e.g., S315T) Y Defective KatG Activation X->Y Y->B Disrupts Z Major Resistance Mechanism Y->Z

Experimental Data on Isoniazid Activity

The quantitative data below summarizes the efficacy and cytotoxicity of Isoniazid and its derivatives from recent research.

Compound Target MIC (Wild-Type Mtb) MIC (katG Mutant Mtb) Cytotoxicity (HepG2 IC₅₀) Key Finding
Isoniazid (INH) InhA Enzyme [1] 0.025 - 0.05 µg/mL [2] >10 µg/mL (Inactive) [2] >25 µM [2] Gold-standard prodrug; resistance is common.
INH Hydrazone Derivative InhA Enzyme [3] ~0.1 µM [2] ~25 µM [2] >25 µM [2] Improved activity against mutant strain due to N'=C bond [2].
INH Hydrazide Derivative (C10) InhA Enzyme [3] Data Not Available Data Not Available Data Not Available Higher membrane permeability helps overcome resistance [3].
Isoxyl Mycolic Acid Synthesis [4] 1.0 - 2.5 µg/mL [4] Data Not Available Low cytotoxicity in macrophages [4] Active against various clinical isolates; inhibits fatty acid synthesis [4].

Abbreviations: MIC: Minimum Inhibitory Concentration; Mtb: Mycobacterium tuberculosis; IC₅₀: Half-maximal inhibitory concentration.

Key Experimental Protocols for Evaluation

The methodologies below are critical for generating the comparative data you require and are derived from recent studies on anti-tuberculosis compounds [2] [4].

  • Antimycobacterial Susceptibility Testing

    • Purpose: To determine the Minimum Inhibitory Concentration (MIC) against both drug-sensitive and drug-resistant strains of M. tuberculosis.
    • Protocol: Use the agar proportion method or microdilution in Middlebrook 7H10/7H11 media. The bacterial inoculum is standardized to 10⁵ CFU/mL. MIC is defined as the lowest drug concentration that inhibits ≥99% of bacterial growth after 2 weeks of incubation at 37°C [4]. Testing should include a standard wild-type strain (e.g., H37Rv) and an isoniazid-resistant strain with the common katG S315T mutation [2].
  • Cytotoxicity Assay

    • Purpose: To evaluate the compound's safety profile and calculate a Selectivity Index (SI = IC₅₀ / MIC).
    • Protocol: Use human hepatoma cells (HepG2). Seed cells in 96-well plates and expose them to a range of drug concentrations for 72 hours. Cell viability is measured using a colorimetric assay like MTT or resazurin. The IC₅₀ is the concentration that reduces cell viability by 50% [2].
  • Intracellular Activity Assay

    • Purpose: To assess the compound's efficacy against bacteria residing inside macrophages, which mimics a key in vivo environment.
    • Protocol: Infect murine or human macrophages (e.g., J774A.1 or THP-1 cells) with M. tuberculosis at an MOI of 1:10 (bacterium-to-cell). After infection, treat with the drug for 5 days. Lyse the macrophages and plate the lysate to count the number of viable bacterial colonies (CFU) [4].

Research Implications and Future Directions

Current research on overcoming Isoniazid resistance focuses on designing new derivatives. Key findings indicate that a balance between lipophilicity (for better membrane permeability) and controlled reactivity is paramount for these new compounds to be effective against resistant strains [3]. Some derivatives show stronger binding to human serum albumin, which could improve their transport and half-life in the bloodstream compared to the parent Isoniazid [2].

References

Ftaxilide structure-activity relationship analogs

Author: Smolecule Technical Support Team. Date: February 2026

How to Propose an SAR Analysis for a Compound

When specific data is unavailable, the standard approach in drug discovery is to systematically investigate how structural changes to a lead compound affect its biological activity [1] [2]. The table below outlines the key components and objectives of a typical SAR study.

Component Typical Objective Common Experimental Modifications
Core Scaffold Identify the essential framework for activity; determine rigidity/flexibility requirements. Ring expansion/contraction, isomerization, bioisosteric replacement [1].
Functional Groups Probe interactions with the biological target (e.g., hydrogen bonding, hydrophobic interactions). Adding/removing groups (-OH, -CH₃, -Cl, -NH₂); altering group size or electronegativity [1].
Side Chains Optimize potency, selectivity, and physicochemical properties (e.g., lipophilicity). Systematic variation of chain length and branching; introducing aromatic or alicyclic rings [1].
Stereochemistry Assess the influence of 3D molecular shape on binding affinity and specificity. Synthesizing and testing individual enantiomers or diastereomers [2].

A Generalized Experimental Workflow

The following diagram illustrates the standard iterative cycle used to establish structure-activity relationships. This workflow explains how researchers generate the data used to build comparisons like the one above.

G Start Identify Lead Compound Synthesize Synthesize Structural Analogs Start->Synthesize Test Biological & Physicochemical Testing Synthesize->Test Analyze SAR Analysis & Data Modeling Test->Analyze Optimize Design New Candidates Analyze->Optimize Optimize->Synthesize Iterative Refinement

The methodology for an SAR study involves a combination of chemical synthesis and biological testing [1] [2].

  • Chemical Synthesis and Design: The process begins with the synthesis of analogs by making a single, specific alteration to the lead compound's structure at a time. This is crucial for correctly interpreting which change caused the observed effect on biological activity [1]. Common modifications include [1]:
    • Probing Hydrogen Bonds: Replacing a hydroxyl group (-OH) with a hydrogen (-H) or a methyl group (-CH₃) to test if it acts as a critical hydrogen bond donor.
    • Testing Acceptor Role: Converting a carbonyl group (C=O) to a methylene group (CH₂) to determine its role as a hydrogen bond acceptor.
  • Biological and Physicochemical Assays: The synthesized analogs are then subjected to a battery of tests. Key experiments include [2]:
    • In vitro Potency Assays: Measuring the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) against the purified target protein or in cellular models.
    • Selectivity Profiling: Testing against related off-target proteins (e.g., other kinase isoforms) to ensure specificity.
    • ADME/Toxicity Studies: Evaluating properties like solubility, metabolic stability in liver microsomes, and membrane permeability (e.g., Caco-2 assays) to predict bioavailability and potential toxicity.

Suggestions for Further Research

To find the information you need on Ftaxilide, you may want to try the following:

  • Verify the Compound Name: Ensure that "this compound" is the standard International Nonproprietary Name (INN). It may be an internal research code, and the public name could be different.
  • Search Specialized Databases: Query chemical patent databases (like Google Patents or USPTO) and deep scientific literature indexes (like SciFinder or Reaxys), which may contain proprietary research not readily available in public journals.
  • Explore Related Fields: Investigate the primary biological target or therapeutic area this compound is associated with. Finding related compounds with known SAR could provide valuable indirect insights.

References

Established Anti-Tuberculosis Drugs for Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the mechanism of action and key characteristics of current first-line and newer TB drugs, which are essential benchmarks for evaluating any new anti-TB compound.

Drug Name Class / Year Introduced Primary Mechanism of Action Key Characteristics / Potency Notes
Isoniazid (INH) First-line (1952) [1] Inhibits mycolic acid synthesis [1] Pro-drug requiring activation by bacterial KatG enzyme [1].
Rifampicin (RMP) First-line (1966) [1] Inhibits bacterial RNA polymerase [1] Standard dose is 10 mg/kg; higher doses (up to 35 mg/kg/day) are under investigation for improved efficacy [2].
Pyrazinamide (PZA) First-line (1952) [1] Disrupts energy metabolism and inhibits protein degradation [1] Active against slow-growing "persister" bacilli; low serum concentrations are linked to poorer treatment outcomes [3].
Ethambutol (EMB) First-line (1961) [1] Inhibits cell wall synthesis by blocking arabinosyl transferases [1] ---
Bedaquiline Newer (2012) [4] Inhibits ATP synthase [4] Novel class (diarylquinoline); active against drug-resistant TB [4].
Delamanid Newer (2014) [4] Inhibits mycolic acid synthesis [4] Novel class (nitroimidazole); used for multidrug-resistant TB (MDR-TB) [4].
Pretomanid Newer (2019) [4] Inhibits mycolic acid synthesis and protein synthesis [4] Nitroimidazole class; used in combination regimens for extensively drug-resistant TB (XDR-TB) [4].
Linezolid Oxazolidinone [5] Inhibits protein synthesis by binding to the 50S ribosomal subunit [5] Shows modest early bactericidal activity (0.26 log₁₀ CFU/ml/day at 600mg twice daily), which is less than Isoniazid (0.67 log₁₀ CFU/ml/day) [5].

Experimental Models for Evaluating TB Drug Potency

To objectively compare a new drug candidate like "Ftaxilide," several standard experimental approaches are used in the field. The workflow below outlines the key stages of this evaluation process.

tb_drug_evaluation cluster_in_vitro In Vitro Stage cluster_animal Animal Model Stage In Vitro Susceptibility Testing In Vitro Susceptibility Testing Early Bactericidal Activity (EBA) Early Bactericidal Activity (EBA) In Vitro Susceptibility Testing->Early Bactericidal Activity (EBA) A Determine Minimum Inhibitory Concentration (MIC) In Vitro Susceptibility Testing->A Sterilizing Activity & Relapse Assessment Sterilizing Activity & Relapse Assessment Early Bactericidal Activity (EBA)->Sterilizing Activity & Relapse Assessment Clinical Trial Phases Clinical Trial Phases Sterilizing Activity & Relapse Assessment->Clinical Trial Phases E Hold Subset of Mice Post-Treatment Sterilizing Activity & Relapse Assessment->E G Phase I: Safety & PK Phase II: EBA & Dose-Finding Phase III: Efficacy & Pivotal Trials B Mouse Models of TB Infection A->B Informs starting dose C Administer Test Drug in Various Regimens B->C D Culture Lungs/Spleen at Treatment End C->D D->E F Assess Relapse Rate E->F

The key methodologies referenced in the diagram include:

  • In Vitro Susceptibility Testing: This determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of M. tuberculosis in culture [5] [6]. It's a fundamental first step for gauging intrinsic potency.
  • Early Bactericidal Activity (EBA): This measures how effectively a drug kills actively dividing bacilli in the lungs of patients during the first few days of treatment. The result is expressed as the daily fall in log₁₀ colony-forming units (CFU) per milliliter of sputum. For example, a 7-day EBA study showed linezolid (600 mg twice daily) had an EBA of 0.26 log₁₀ CFU/ml/day, compared to 0.67 for isoniazid [5].
  • Sterilizing Activity: This is considered a key predictor for shortening treatment duration. It measures a drug's ability to kill slow-replicating or dormant "persister" bacilli, which are responsible for relapse. This is often assessed in mouse models by holding animals for a period after treatment ends to see if the infection returns [5] [1].
  • Clinical Trial Phases: Potency and efficacy are ultimately confirmed through phased human trials. Phase II trials often include EBA studies and culture conversion rates (e.g., at 8 weeks), while Phase III trials assess final treatment outcomes and relapse rates [5] [2].

Recommendations for Further Research

Since "this compound" was not identified in the available scientific literature, here are some suggestions to locate the information you need:

  • Verify the Compound Name: The name "this compound" may be a code name, an internal project name, or a potential spelling variation. Confirming the precise International Nonproprietary Name (INN) or chemical name is crucial.
  • Search Specialized Databases: Probe patent databases like Google Patents (which was included in your search results [7]), chemical compound repositories (like PubChem), and clinical trial registries (like ClinicalTrials.gov).
  • Consult Recent Conference Abstracts: Look for proceedings from major infectious disease and microbiology conferences, where early-stage research on novel compounds is often presented.

References

Understanding Cytotoxicity and Therapeutic Index

Author: Smolecule Technical Support Team. Date: February 2026

For researchers, the evaluation of a compound's safety and efficacy typically involves two key steps:

  • Cytotoxicity Assessment: Determining the concentration at which a compound kills or damages cells (IC₅₀).
  • Therapeutic Index (TI) Calculation: Comparing the cytotoxic concentration to the effective therapeutic concentration (EC₅₀). A higher TI indicates a wider safety margin.

The formula is: Therapeutic Index (TI) = IC₅₀ (cytotoxicity) / EC₅₀ (efficacy)

Standard Experimental Protocols

The following table summarizes the core methodologies used to generate the data for the above calculations [1] [2]:

Assay Type Measured Parameter General Principle Typical Readout
Enzymatic Release (e.g., LDH) Membrane integrity & cell death Measures lactate dehydrogenase (LDH) enzyme released from damaged cells into culture medium [2]. Colorimetric or fluorescence
Metabolic Activity (e.g., MTT, MTS) Cell viability & metabolic function Living cells reduce yellow tetrazolium salts to purple formazan products; signal correlates with viable cell number [1]. Colorimetric (absorbance)
Dye Exclusion (e.g., Trypan Blue) Membrane integrity & viable cell count Viable cells with intact membranes exclude the dye, while dead cells take it up and appear blue [1]. Microscopy or automated cell counting
Apoptosis Assays Programmed cell death Detects biochemical markers of apoptosis, such as caspase activation or DNA fragmentation [2]. Fluorometric or colorimetric

The workflow for determining the IC₅₀ and EC₅₀ and deriving the Therapeutic Index is summarized in the diagram below.

start Start Compound Testing cyto_assay Perform Cytotoxicity Assay (e.g., LDH, MTT) start->cyto_assay eff_assay Perform Efficacy Assay (Therapeutic Mechanism) start->eff_assay calc_ic50 Calculate IC₅₀ from Dose-Response Curve cyto_assay->calc_ic50 calc_ec50 Calculate EC₅₀ from Dose-Response Curve eff_assay->calc_ec50 compute_ti Compute Therapeutic Index (TI) TI = IC₅₀ / EC₅₀ calc_ic50->compute_ti calc_ec50->compute_ti

How to Locate Specific Data on Ftaxilide

Since direct data is unavailable in the public search results I obtained, you may need to investigate these alternative avenues:

  • Search Scientific Databases: Conduct a thorough search in specialized databases such as PubMed, Google Scholar, SciFinder, or Web of Science. Using the exact compound name along with keywords like "cytotoxicity," "IC50," and "therapeutic index" may yield relevant journal articles.
  • Check Chemical Vendor Data: If this compound is a commercial compound, suppliers like Cayman Chemical, Sigma-Aldrich, or MedChemExpress often provide biological data, including preliminary cytotoxicity or IC₅₀ values, in their product catalogs.
  • Review Patent Literature: Detailed experimental data is sometimes disclosed in patent documents. Searching the Google Patents database or the USPTO website using the compound name could reveal useful information.

References

Ftaxilide pharmacokinetics comparison other anti-TB agents

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetics of Modern Anti-TB Agents

The table below summarizes the pharmacokinetic parameters for a selection of established and newer anti-tuberculosis drugs, based on current clinical research and guidelines.

Drug Name Key Metabolic Pathway / Transporter Primary Elimination Route Key Pharmacokinetic Challenges & Variability Noted Drug-Drug Interactions (DDIs)
Isoniazid N-acetyltransferase 2 (NAT2); CYP2E1 [1] [2] Urine [1] High PK variability (up to 72%) due to NAT2 pharmacogenetics (slow, intermediate, fast acetylators) [3] [1] --
Rifampicin SLCO1B1 transporter; desacetylated [3] [4] Bile / Feces [5] PK influenced by SLCO1B1 polymorphisms; autoinduction of metabolism; stability issues in samples [3] [4] Strong inducer of CYP450 enzymes; numerous clinically significant DDIs [5]
Pyrazinamide -- Urine [4] -- --
Bedaquiline CYP3A4 [6] -- Exposure can be influenced by co-administered drugs [6] Susceptible to CYP3A4 inducers/inhibitors [6]
Pretomanid -- -- -- DDI potential studied with bedaquiline, delamanid, moxifloxacin [6]
Linezolid -- -- Significant inter-individual PK variability; TDM often used [6] --

Experimental Protocols for PK Data Generation

For researchers aiming to generate their own comparative pharmacokinetic data, here are detailed methodologies for two fundamental approaches.

Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Drug Quantification

This protocol is adapted from validated methods used for simultaneous quantification of first-line anti-TB drugs in biological matrices [4].

  • 1. Sample Preparation: Use a minimal volume of plasma (e.g., 20 µL). Precipitate proteins by adding methanol (e.g., 3-4 volumes), vortex-mixing vigorously, and then centrifuging to obtain a clear supernatant [4].
  • 2. Chromatographic Separation:
    • Column: Use a polar C18 column, such as a Kinetex Polar C18 (150 x 3.0 mm, 2.6 µm) [4].
    • Mobile Phase: Employ a binary gradient system. Mobile Phase A: 5 mM Ammonium Acetate in water with 0.1% Formic Acid. Mobile Phase B: Acetonitrile with 0.1% Formic Acid [4].
    • Gradient: Optimize a gradient elution program to achieve baseline separation of all analytes and their metabolites/degradation products.
  • 3. Mass Spectrometric Detection:
    • Ionization: Use electrospray ionization (ESI) in positive mode.
    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to track specific precursor-to-product ion transitions for each compound [4].
  • 4. Validation: The method must be fully validated according to regulatory guidelines (e.g., FDA), demonstrating specificity, linearity, accuracy, precision, and stability under various storage conditions [4].
Protocol 2: Pharmacogenetic Profiling for PK Variability

This protocol outlines the genotyping approach used to explain pharmacokinetic variability, as demonstrated in studies on isoniazid [3] [1].

  • 1. DNA Isolation: Extract genomic DNA from patient whole blood samples or saliva using a commercial extraction kit.
  • 2. Genotyping:
    • Targets: Identify key single-nucleotide polymorphisms (SNPs) known to affect drug metabolism. For Isoniazid, the primary target is the NAT2 gene. A conventional method involves a 6-SNP panel (e.g., rs1801279, rs1041983, rs1801280, rs1799929, rs1799930, rs1799931) [1]. Research indicates that a single "tag SNP" (rs1495741) can predict the acetylator phenotype with high (>90%) sensitivity and agreement with the full panel [3].
    • Method: Use real-time polymerase chain reaction (PCR) with specific TaqMan assays for each SNP [3].
  • 3. Phenotype Prediction: Translate genotype results into predicted metabolic phenotypes:
    • Two slow acetylator alleles = Slow Acetylator
    • One slow and one rapid allele = Intermediate Acetylator
    • Two rapid acetylator alleles = Fast Acetylator [3] [1]

Isoniazid Metabolism and Toxicity Pathway

The following diagram illustrates the well-documented metabolic pathway of Isoniazid, which is a primary source of its pharmacokinetic variability and toxicity, serving as a key example for a pharmacokinetic guide.

G INH Isoniazid (INH) NAT2 NAT2 Enzyme INH->NAT2 Acetylation Hydrazine Hydrazine INH->Hydrazine Hydrolysis Pyridoxine Reaction with Pyridoxine INH->Pyridoxine AcetylINH N-acetylisoniazid NAT2->AcetylINH Acetylhydrazine Acetylhydrazine AcetylINH->Acetylhydrazine Hydrolysis CYP2E1 CYP2E1 Enzyme Hydrazine->CYP2E1 Oxidation Acetylhydrazine->CYP2E1 Oxidation ToxicMetabolites Reactive Toxic Metabolites CYP2E1->ToxicMetabolites Hepatotoxicity Hepatotoxicity ToxicMetabolites->Hepatotoxicity Neuropathy Peripheral Neuropathy Pyridoxine->Neuropathy

References

Ftaxilide synergistic effects with other antibiotics

Author: Smolecule Technical Support Team. Date: February 2026

Suggestions for Further Investigation

Given the lack of available data, you may need to adopt a broader search strategy to continue your research.

  • Verify the Compound Name: The name "Ftaxilide" may be a code name, an outdated term, or a potential misspelling. Confirming the official International Nonproprietary Name (INN) or chemical name is a crucial first step. The INN stem "-cilide" often denotes cyclic polypeptides, which might offer a clue.
  • Explore Broader Context: While data on this compound is unavailable, research into antibiotic synergy is extensive. You can apply established experimental frameworks from studies on other synergistic combinations to your work on your target compound. The methodologies and mechanisms below serve as a reference.

Experimental Methods for Assessing Synergy

Should you proceed with laboratory research, the following well-established in vitro methods are used to evaluate antibiotic interactions. The table below compares three common techniques.

Method Key Procedure Synergy Endpoint/Calculation Key Considerations
Time-Kill (TK) Assay [1] Exposes a bacterial culture to antibiotics alone and in combination over 24 hours, plating samples at intervals to count viable bacteria. ≥2-log₁₀ (99%) reduction in colony count at 24h by combination vs. its most active component. Considered the gold standard; provides dynamic data on bactericidal activity but is labor-intensive [2] [1].
Checkerboard Assay [3] Tests 2D serial dilutions of two antibiotics in a microtiter plate. FIC Index = (MIC of Drug A in combo/MIC of Drug A alone) + (MIC of Drug B in combo/MIC of Drug B alone). Synergy: FIC Index ≤ 0.5 [4]. Less technically demanding than TK; provides a quantitative index but uses a static endpoint [2].
Disk Diffusion (DA) & E-test (MIC:MIC Ratio) [1] DA: Places antibiotic disks proximate on agar; E-test: Crosses two antibiotic strips on agar. DA: Visual inspection of elongated inhibition zone. E-test: FIC Index calculated from MICs read at the intersection. Simpler and faster alternatives; however, agreement with the TK assay can be variable and species-dependent [2] [1].

Mechanisms of Antibiotic Synergy

Understanding the mechanistic basis for synergy can help in formulating hypotheses for new combinations. The following diagram illustrates common synergistic mechanisms, particularly for combinations involving antimicrobial peptides (AMPs) or agents that disrupt cellular structures.

G Antibiotic_Combo Antibiotic Combination Mech1 Increased Membrane Permeability Antibiotic_Combo->Mech1 Mech2 Disruption of Biofilms Antibiotic_Combo->Mech2 Mech3 Inhibition of Resistance Antibiotic_Combo->Mech3 Mech4 Parallel Pathway Disruption Antibiotic_Combo->Mech4 Sub1_1 AMPs disrupt lipid membranes Mech1->Sub1_1 Sub1_2 Enhanced uptake of other antibiotics Mech1->Sub1_2 Sub2_1 Breakdown of extracellular matrix Mech2->Sub2_1 Sub2_2 Exposure of protected bacteria Mech2->Sub2_2 Sub3_1 Inhibition of efflux pumps Mech3->Sub3_1 Sub3_2 Suppression of resistance gene expression Mech3->Sub3_2 Sub4_1 Simultaneous damage to cell wall and DNA/membrane Mech4->Sub4_1 Sub4_2 Overwhelming of cellular repair systems Mech4->Sub4_2 Outcome Outcome: Enhanced Bacterial Killing and Reduced Resistance Emergence Sub1_2->Outcome Sub2_2->Outcome Sub3_2->Outcome Sub4_2->Outcome

Common Synergistic Mechanisms of Antibiotic Combinations

These mechanisms are supported by contemporary research:

  • Membrane Permeability & Biofilm Disruption: Antimicrobial peptides (AMPs) can synergize with conventional antibiotics by compromising the bacterial membrane, facilitating the entry of other drugs, and disrupting biofilms that protect bacteria [3].
  • Parallel Pathway Disruption: A triple combination of furazolidone, vancomycin, and sodium deoxycholate was shown to synergize against E. coli by simultaneously inducing multiple stresses: DNA damage, cell wall stress, and membrane disruption, which together amplify bacterial damage [5].
  • Inhibition of Resistance: Some agents can suppress bacterial efflux pumps or the expression of resistance genes, making a co-administered antibiotic more effective [3].

References

The Framework for Developing an In Vitro-In Vivo Correlation (IVIVC)

Author: Smolecule Technical Support Team. Date: February 2026

An IVIVC is a predictive mathematical model that describes the relationship between the in vitro dissolution rate of a drug product and its in vivo performance, such as the rate or extent of drug absorption [1]. Developing a robust IVIVC is a critical step in pharmaceutical development, as it can reduce development time, serve as a surrogate for bioequivalence studies, and aid in quality control.

The process of building an effective IVIVC requires the integration of three key groups of factors, as summarized in the table below.

Factor Category Key Parameters Role in IVIVC Development
Physicochemical [1] Solubility, pKa, salt form, particle size Govern drug dissolution; influence rate/extent of release (modeled via Noyes-Whitney equation)
Biopharmaceutical [1] Permeability (e.g., logP), absorption potential (AP), polar surface area (PSA) Determine absorption across biological membranes; predict in vivo response
Physiological [1] GI tract pH, gastrointestinal transit time, fluid volume Define the in vivo environment for dissolution & absorption; create relevant in vitro conditions

Core Experimental Protocols for IVIVC Development

The following workflow outlines the standard stages and key methodologies involved in establishing a meaningful IVIVC. You can use this as a blueprint for your experimental plans.

Start: IVIVC Development Start: IVIVC Development Stage 1: In Vitro Dissolution Stage 1: In Vitro Dissolution Start: IVIVC Development->Stage 1: In Vitro Dissolution Define dissolution method Define dissolution method Stage 1: In Vitro Dissolution->Define dissolution method Stage 2: In Vivo Absorption Stage 2: In Vivo Absorption Perform pharmacokinetic (PK) studies Perform pharmacokinetic (PK) studies Stage 2: In Vivo Absorption->Perform pharmacokinetic (PK) studies Stage 3: Model Correlation Stage 3: Model Correlation Plot in vitro dissolution vs. Plot in vitro dissolution vs. Stage 3: Model Correlation->Plot in vitro dissolution vs. Conduct dissolution studies\nunder physiologically relevant conditions Conduct dissolution studies under physiologically relevant conditions Perform pharmacokinetic (PK) studies\nin humans or animal models Perform pharmacokinetic (PK) studies in humans or animal models Plot in vitro dissolution vs.\nin vivo absorption Plot in vitro dissolution vs. in vivo absorption Validate the model with new formulations\n(predictive power check) Validate the model with new formulations (predictive power check) Define dissolution method\n(pH, media, apparatus) Define dissolution method (pH, media, apparatus) Deconvolute plasma concentration-time\nprofiles using mathematical methods Deconvolute plasma concentration-time profiles using mathematical methods Apply mathematical model\n(linear, nonlinear, convolution) Apply mathematical model (linear, nonlinear, convolution) Conduct dissolution studies Conduct dissolution studies Define dissolution method->Conduct dissolution studies Conduct dissolution studies->Stage 2: In Vivo Absorption Deconvolute plasma concentration-time Deconvolute plasma concentration-time Perform pharmacokinetic (PK) studies->Deconvolute plasma concentration-time Deconvolute plasma concentration-time->Stage 3: Model Correlation Apply mathematical model Apply mathematical model Plot in vitro dissolution vs.->Apply mathematical model Validate the model with new formulations Validate the model with new formulations Apply mathematical model->Validate the model with new formulations

Key Experimental Details
  • Defining In Vitro Dissolution Conditions: The goal is to mimic the in vivo environment. This involves selecting appropriate dissolution media with pH levels ranging from 1.2 to 6.8 to simulate the gastrointestinal tract, using standard apparatus (USP I, II, etc.), and setting hydrodynamics that reflect GI motility [1].
  • Generating In Vivo Data: Human pharmacokinetic studies are the gold standard. The in vivo drug absorption profile is typically obtained from plasma concentration-time data using mathematical deconvolution methods [1].
  • Model Correlation and Validation: A correlation model (linear, nonlinear, etc.) is established by plotting the fraction dissolved in vitro against the fraction absorbed in vivo. The final and crucial step is to test the model's predictive power by evaluating if it can accurately forecast the in vivo performance of new formulations not used in building the model [1].

Advanced Modeling and Performance Evaluation

Once a surrogate model (like an Artificial Neural Network) is built to predict dissolution, evaluating its performance fairly is crucial. A 2025 study highlights that traditional metrics like the f2 similarity factor, R², and RMSE may not sufficiently reflect a model's discriminating ability [2].

The study proposes using the Sum of Ranking Differences (SRD) method, which provides a more effective way to compare and rank the performance of different predictive models during the development phase [2]. When presenting your IVIVC results, mentioning the use of such advanced statistical comparisons can strengthen the credibility of your model.

A Practical Path Forward for Ftaxilide Research

Since specific data on this compound is not available, I suggest you:

  • Systematically generate the required data by following the framework and protocols above.
  • Investigate existing literature on compounds with similar chemical structures or therapeutic classes, as their IVIVC experience can be highly informative.
  • Consult regulatory guidance documents (e.g., from the FDA and EMA) for the most current and detailed recommendations on IVIVC submissions.

References

×

XLogP3

3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

269.10519334 g/mol

Monoisotopic Mass

269.10519334 g/mol

Heavy Atom Count

20

UNII

7Z71845H3F

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

19368-18-4

Wikipedia

Ftaxilide

Dates

Last modified: 09-13-2023

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